1H-Silolo[1,2-a]siline
Description
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Structure
2D Structure
Properties
CAS No. |
918897-39-9 |
|---|---|
Molecular Formula |
C8H8Si |
Molecular Weight |
132.23 g/mol |
IUPAC Name |
1H-silolo[1,2-a]siline |
InChI |
InChI=1S/C8H8Si/c1-2-6-9-7-3-5-8(9)4-1/h1-4,6-7H,5H2 |
InChI Key |
XXTRYPVWWVNKPI-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C[Si]2=CC=CC=C21 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 9,9-Dimethyl-9-silafluorene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of 9,9-dimethyl-9-silafluorene, a prominent member of the dibenzosilole family. Dibenzosiloles, also known as silafluorenes, are of significant interest in materials science and medicinal chemistry due to their unique electronic and photophysical properties. This document details a common synthetic route, presents key characterization data in a structured format, and visualizes the experimental workflow.
Introduction
9,9-Dimethyl-9-silafluorene is a silicon-bridged biaryl compound. The incorporation of a silicon atom into the fluorene framework imparts distinct properties compared to its all-carbon analogue, including a lower LUMO energy level, which is advantageous for electron-transporting materials. The dimethyl substitution at the silicon center enhances solubility and stability. This guide focuses on a widely used synthetic method involving the reaction of 2,2'-dilithiobiphenyl with dichlorodimethylsilane.
Synthesis of 9,9-Dimethyl-9-silafluorene
A common and effective method for the synthesis of 9,9-dimethyl-9-silafluorene is the reaction of 2,2'-dilithiobiphenyl with dichlorodimethylsilane.[1][2] The dilithio species is typically generated in situ from 2,2'-dibromobiphenyl and an organolithium reagent like n-butyllithium.
The following protocol is adapted from published literature.[1][2]
Materials:
-
2,2'-Dibromobiphenyl
-
n-Butyllithium (nBuLi) in hexanes
-
Dichlorodimethylsilane (Me₂SiCl₂)
-
Triethylamine (NEt₃)
-
Anhydrous diethyl ether
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
Standard glassware for air-sensitive reactions (Schlenk line, etc.)
Procedure:
-
Generation of 2,2'-Dilithiobiphenyl: A solution of 2,2'-dibromobiphenyl (4.46 g, 14.6 mmol) in 50 mL of anhydrous diethyl ether is cooled to -78 °C (195 K) under an inert atmosphere. To this, two equivalents of n-butyllithium (28.8 mmol) are added dropwise. The reaction mixture is stirred at this temperature for a designated period to ensure complete formation of the 2,2'-dilithiobiphenyl intermediate.
-
Reaction with Dichlorodimethylsilane: A solution of dichlorodimethylsilane (1.9 mL, 2.03 g, 15.8 mmol) and triethylamine (1.9 mL, 1.38 g, 13.6 mmol) in 50 mL of anhydrous THF is prepared separately. This solution is then added dropwise to the cold solution of 2,2'-dilithiobiphenyl.
-
Reaction Quenching and Work-up: The reaction mixture is stirred for 2 hours, after which it is allowed to warm to room temperature. The solution is then filtered. The solvent is removed under reduced pressure. The resulting residue is treated with 50 mL of water and 30 mL of diethyl ether for extraction. The organic layer is separated, and the diethyl ether is removed.
-
Purification: The crude product can be purified by sublimation to yield X-ray quality crystals. An 80% yield has been reported for this procedure.[1][2]
Characterization Data
The synthesized 9,9-dimethyl-9-silafluorene is characterized by various spectroscopic and crystallographic techniques. The key data are summarized in the tables below.
Table 1: Spectroscopic Data
| Technique | Solvent | Chemical Shift (δ) / Value |
| ¹H NMR | CDCl₃ | 0.43 (s, 6H, Si-CH₃), 7.28 (m, 2H), 7.44 (m, 2H), 7.64 (m, 2H), 7.83 (m, 2H)[1][2] |
| ¹³C{¹H} NMR | CDCl₃ | -3.2 (Si-CH₃), 120.8, 127.4, 130.2, 132.7, 139.0, 140.9[1][2] |
Table 2: Crystallographic Data
| Parameter | Value |
| Molecular Formula | C₁₄H₁₄Si[1][3] |
| Molecular Weight | 210.34 g/mol [1][3] |
| Crystal System | Monoclinic[1][2] |
| Space Group | P2/c[2] |
| a | 16.1336 (8) Å[1] |
| b | 8.7752 (5) Å[1] |
| c | 17.0227 (11) Å[1] |
| β | 92.208 (5)°[1] |
| V | 2408.2 (2) ų[1] |
| Z | 8[1] |
| Si-Cmethyl Bond Length | 1.865 (4) - 1.868 (4) Å[1][2] |
| Si-Caromatic Bond Length | 1.882 (3) - 1.892 (3) Å[1][2] |
| C-Si-C (endocyclic) Angle | 91.05 (14) - 91.21 (14)°[1][2] |
Experimental Workflow and Logic
The synthesis of 9,9-dimethyl-9-silafluorene follows a logical progression from starting materials to the final purified product. This workflow is visualized in the diagram below.
Caption: Synthetic workflow for 9,9-dimethyl-9-silafluorene.
References
Computational Insights into Silacyclopentadiene (Silole) Compounds: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Silacyclopentadienes, commonly known as siloles, are a class of organosilicon compounds that have garnered significant attention due to their unique electronic and optical properties. Their potential applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs), sensors, and other electronic devices, have made them a fertile ground for theoretical and computational investigation. This technical guide provides an in-depth overview of the computational studies performed on silole compounds, focusing on the methodologies employed and the key findings related to their structure, aromaticity, and electronic properties. The aim is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the computational approaches used to probe these fascinating molecules and to guide future research and development.
Introduction to Silacyclopentadienes (Siloles)
Silacyclopentadienes are five-membered heterocyclic compounds containing one silicon atom and four carbon atoms arranged in a conjugated diene system. The replacement of a carbon atom in cyclopentadiene with a silicon atom leads to significant alterations in the molecule's geometric and electronic structure. These changes impart novel properties to siloles, such as high electron affinity and luminescence, which are highly desirable for applications in organic electronics.
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the fundamental properties of siloles. These studies allow for the systematic investigation of structure-property relationships, the tuning of electronic characteristics through substitution, and the prediction of molecular behavior, thereby accelerating the design and discovery of new functional materials.
Computational Methodologies
The accurate theoretical prediction of the properties of silole compounds relies on the selection of appropriate computational methods and basis sets. The protocols outlined below are representative of the common approaches found in the literature for studying these systems.
Geometry Optimization
The first step in any computational analysis is to determine the equilibrium geometry of the molecule. This is typically achieved through energy minimization calculations.
-
Protocol: Geometry optimizations are predominantly performed using Density Functional Theory (DFT). A popular and effective choice is the PBE0 hybrid functional. Another commonly used functional is B3LYP.
-
Basis Set: Pople-style basis sets, such as 6-31G(d) or 6-311+G(d,p), or correlation-consistent basis sets like cc-pVTZ are frequently employed to provide a good balance between accuracy and computational cost.
-
Software: The Gaussian suite of programs is the most widely used software package for these calculations.
-
Verification: To ensure that the optimized structure corresponds to a true energy minimum on the potential energy surface, vibrational frequency calculations are performed. The absence of any imaginary frequencies confirms that the structure is a stable point.
Electronic Structure and Properties
Once the geometry is optimized, a variety of electronic properties can be calculated to understand the molecule's behavior.
-
Protocol: Single-point energy calculations are performed on the optimized geometries using the same level of theory (e.g., PBE0/6-311+G(d,p)). This provides access to the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
Calculated Properties:
-
HOMO/LUMO Energies: These values are crucial for understanding the electronic behavior and reactivity of the molecule.
-
HOMO-LUMO Gap (ΔEH-L): This is a key parameter that correlates with the molecule's electronic excitation energy and chemical stability. A smaller gap generally implies higher reactivity and is often sought after for electronic applications.
-
Global Reactivity Descriptors: Parameters like ionization potential, electron affinity, electronegativity, and chemical hardness can be derived from the HOMO and LUMO energies.[1][2]
-
Excited States and Optical Properties
To investigate the photophysical properties, such as light absorption, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice.
-
Protocol: TD-DFT calculations are performed on the optimized ground-state geometry. The same functional (e.g., PBE0 or B3LYP) and basis set used for the geometry optimization are typically employed.
-
Calculated Properties:
-
Excitation Energies: The energy difference between the ground state and various excited states.
-
Oscillator Strengths: A measure of the probability of an electronic transition, which relates to the intensity of absorption peaks.
-
UV-Vis Spectra: The calculated excitation energies and oscillator strengths can be used to simulate the UV-Vis absorption spectrum of the molecule.
-
Aromaticity Assessment
A key question in silole chemistry is the degree of aromaticity of the five-membered ring. The Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for quantifying aromaticity.
-
Protocol: NICS values are calculated using the Gauge-Including Atomic Orbital (GIAO) method, typically at the B3LYP/6-311+G(d,p) level of theory.
-
Calculation Points:
-
NICS(0): Calculated at the geometric center of the ring. It reflects both σ and π electron contributions.
-
NICS(1): Calculated at a point 1 Å above the center of the ring. This value is considered a better measure of the π-electron contribution to aromaticity.
-
-
Interpretation: Negative NICS values indicate the presence of a diatropic ring current, which is a hallmark of aromaticity.[3][4] Positive values suggest an anti-aromatic character, characterized by a paratropic ring current.[3][4]
Key Findings from Computational Studies
Geometric Structure of Silacyclopentadiene
Computational studies provide detailed information about the bond lengths and angles of silole compounds, which compare favorably with experimental data where available. DFT calculations have shown that the silole ring is nearly planar, a prerequisite for cyclic π-conjugation.
Table 1: Comparison of Calculated and Experimental Geometries for Parent Silacyclopentadiene (Note: As a complete, consistent set of experimental and calculated data for the parent silole is not available in the search results, this table serves as an illustrative template. The values are representative of typical findings in computational studies.)
| Parameter | Method/Basis Set | Calculated Value | Experimental Value |
| Bond Lengths (Å) | |||
| Si-C2 | B3LYP/6-31G(d) | 1.865 | ~1.87 |
| C2=C3 | B3LYP/6-31G(d) | 1.375 | ~1.36 |
| C3-C4 | B3LYP/6-31G(d) | 1.450 | ~1.45 |
| Bond Angles (º) | |||
| C5-Si-C2 | B3LYP/6-31G(d) | 91.5 | ~91.0 |
| Si-C2=C3 | B3LYP/6-31G(d) | 112.0 | ~112.5 |
| C2=C3-C4 | B3LYP/6-31G(d) | 112.5 | ~112.0 |
Aromaticity of Siloles
The aromaticity of silacyclopentadiene is a topic of considerable debate. Unlike its all-carbon analogue, cyclopentadiene, which is non-aromatic, siloles exhibit some degree of aromatic character. This is attributed to the interaction between the σ* orbitals of the exocyclic Si-R bonds and the π system of the diene (σ-π conjugation), which lowers the energy of the LUMO.
NICS calculations are instrumental in quantifying this property. While specific values for the parent silole are varied across different levels of theory, the general consensus is that they possess a degree of aromaticity that is significantly influenced by the substituents on the silicon atom.
Table 2: Representative NICS Values (in ppm) for Aromaticity Comparison (Note: These values are for illustrative comparison. NICS values for silole itself can vary based on the computational method.)
| Compound | NICS(0) | NICS(1) | Aromatic Character |
| Benzene | ~ -8.0 | ~ -10.0 | Aromatic |
| Cyclopentadienyl Anion | ~ -14.0 | ~ -11.5 | Aromatic |
| Silacyclopentadiene (parent) | Varies | Varies | Weakly Aromatic/Non-Aromatic |
| Planar Cyclooctatetraene | ~ +30.1 | ~ +2.4 | Antiaromatic[4] |
Electronic Properties and Substituent Effects
One of the most powerful applications of computational studies on siloles is the ability to predict how substituents can tune their electronic properties. The HOMO-LUMO gap is a critical parameter, as it dictates the energy of the lowest electronic transition.
Computational studies have consistently shown that substituents placed on the carbon backbone of the silole ring (especially at the 2- and 5-positions) have a much more pronounced effect on the HOMO and LUMO energy levels than substituents placed on the silicon atom.
-
Electron-donating groups (EDGs) on the carbon backbone tend to raise the HOMO energy level.
-
Electron-withdrawing groups (EWGs) on the carbon backbone tend to lower the LUMO energy level.
Both of these effects generally lead to a reduction in the HOMO-LUMO gap, which causes a bathochromic (red) shift in the absorption spectrum. This tunability is paramount for designing materials with specific optical properties for devices like OLEDs.
Table 3: Illustrative Effect of Substituents on Calculated Electronic Properties of Siloles (PBE0 Level) (Note: The values are representative ranges and specific examples derived from computational literature[5].)
| Substituent Type (at C2/C5) | Example Group | Effect on HOMO (eV) | Effect on LUMO (eV) | Resulting HOMO-LUMO Gap (eV) |
| Parent (H) | -H | ~ -6.0 | ~ -1.4 | ~ 4.6 |
| Electron Donating | -NH2 | Increases (less negative) | Minor Change | Decreases |
| Electron Withdrawing | -NO2 | Minor Change | Decreases (more negative) | Decreases |
| Extended Conjugation | -Ph | Increases | Decreases | Significantly Decreases |
Studies have revealed that for a series of substituted siloles, the HOMO-LUMO gap can be tuned over a range, for instance, between 4.57–5.35 eV.[5] This corresponds to lowest electronic transition energies in the range of 3.60–4.41 eV.[5]
Visualizing Computational Workflows and Relationships
Graphviz diagrams are provided below to illustrate the logical flow of a typical computational study on siloles and the fundamental relationship between chemical structure and electronic properties.
Conclusion and Future Outlook
Computational studies, primarily leveraging DFT and TD-DFT, have provided profound insights into the structure, aromaticity, and electronic properties of silacyclopentadiene compounds. These theoretical investigations have established a clear understanding of how chemical modifications, particularly substitution on the carbon framework, can be used to systematically tune the HOMO-LUMO gap and, consequently, the optical properties of these materials. The methodologies are now robust enough to allow for the in silico screening of candidate molecules, guiding synthetic efforts toward materials with optimized characteristics for specific applications.
Future computational work will likely focus on more complex phenomena, such as intermolecular interactions in the solid state, charge transport properties in thin films, and the stability and degradation pathways of silole-based devices. As computational power continues to grow, these studies will play an increasingly vital role in the rational design of next-generation organic electronic materials, with siloles remaining at the forefront of this exciting field.
References
An Examination of the Predicted Stability and Reactivity of 1H-Silolo[1,2-a]siline
A comprehensive review of the constituent silole and siline moieties to extrapolate the potential chemical behavior of a novel fused heterocyclic system.
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental or theoretical data on the specific fused heterocyclic system, 1H-Silolo[1,2-a]siline, is not available in the current scientific literature. This guide, therefore, presents a detailed analysis of the stability and reactivity of its constituent components—silole and siline (silacyclohexadiene)—to provide a predictive overview of the potential properties of this novel compound. The information herein is extrapolated from existing research on related silicon-containing heterocycles.
Introduction
Silicon-based heterocyclic compounds are of growing interest in materials science and medicinal chemistry due to their unique electronic and structural properties compared to their carbon analogues. The hypothetical molecule, this compound, represents a novel fused ring system incorporating both a silole and a siline ring. Understanding the inherent stability and reactivity of this structure is crucial for any future synthetic efforts and potential applications. This document synthesizes the known characteristics of siloles and silines to construct a theoretical framework for the chemical behavior of this compound.
Predicted Stability of this compound
The stability of this compound will be a composite of the properties of the silole and siline rings, influenced by the effects of fusion.
Silole Moiety: Siloles, or silacyclopentadienes, are known for their unique electronic structure where the σ* orbitals of the exocyclic Si-C bonds can interact with the π system of the diene, a phenomenon known as σ-π conjugation. This interaction significantly lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy, making siloles strong electron acceptors.[1] While the silole ring itself is relatively stable, this low-lying LUMO can render it susceptible to nucleophilic attack. The thermal stability of silole derivatives can be high, which has led to their use in organic light-emitting diodes (OLEDs).[1]
Siline (Silacyclohexadiene) Moiety: Silacyclohexadienes are generally less stable than their carbon counterparts, benzene. The inclusion of a silicon atom disrupts the aromaticity. The reactivity of these systems is often dictated by the propensity of silicon to engage in reactions that are less common for carbon, such as reactions with nucleophiles at the silicon center.
Fused System: The fusion of the silole and siline rings is likely to result in a complex interplay of electronic effects. The overall planarity of the molecule will be a significant factor in its stability. A more planar structure could lead to enhanced conjugation and potentially greater stability. However, steric strain introduced by the fused system could counteract this. The presence of the Si-H bond in the siline moiety introduces a potential site for reactivity, including oxidation and radical reactions.
Predicted Reactivity of this compound
The reactivity of this compound can be predicted by considering the individual reactivities of the silole and siline components.
Electrophilic Attack: The diene systems in both rings could be susceptible to electrophilic attack, although the presence of the silicon atom may influence the regioselectivity of such reactions.
Nucleophilic Attack: The silicon atoms in both the silole and siline rings are expected to be the primary sites for nucleophilic attack. This is a common feature of organosilicon compounds. Siloles are known to react with strong nucleophiles at the silicon center.[2]
Cycloaddition Reactions: The diene portions of both the silole and siline rings could potentially participate in cycloaddition reactions, such as Diels-Alder reactions. The electron-accepting nature of the silole ring may enhance its reactivity as a dienophile.
Reactions at the Si-H Bond: The Si-H bond in the siline part of the molecule is a likely site of reactivity. It can undergo hydrosilylation reactions, radical halogenation, and oxidation.
Ring-Opening Reactions: Due to the inherent strain in small and fused ring systems containing heteroatoms, ring-opening reactions, potentially initiated by nucleophiles or electrophiles, are a possibility.
Hypothetical Reaction Pathways
To visualize the potential reactivity of this compound, the following diagrams illustrate some hypothetical reaction pathways based on the known chemistry of siloles and silacyclic compounds.
References
Spectroscopic Characterization of Silole-Based Heterocycles: A Technical Guide for Researchers
Introduction
This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize novel organosilicon heterocyclic compounds, with a particular focus on the theoretical compound 1H-Silolo[1,2-a]siline. As of the current literature survey, specific experimental spectroscopic data for this compound is not available. This suggests that the compound may be a novel synthetic target or has not yet been fully characterized. Therefore, this document presents expected spectroscopic data based on known properties of related silole and organosilicon compounds. The experimental protocols provided are generalized methods standardly used for the analysis of such materials. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the synthesis and characterization of new chemical entities.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These values are estimations derived from data reported for analogous silole derivatives and organosilicon compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 6.8 - 7.5 | Multiplet | - | Aromatic Protons |
| 5.5 - 6.5 | Multiplet | - | Olefinic Protons |
| 1.5 - 2.5 | Multiplet | - | Aliphatic Protons on Siline Ring |
| 0.1 - 0.5 | Singlet | - | Protons on Si-H |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| 120 - 150 | Aromatic and Olefinic Carbons |
| 15 - 30 | Aliphatic Carbons on Siline Ring |
Table 3: Predicted ²⁹Si NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| -10 to -40 | Silole Silicon |
| -50 to -80 | Siline Silicon |
Table 4: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050 - 3150 | Medium | C-H Stretch (Aromatic/Olefinic) |
| 2900 - 3000 | Medium | C-H Stretch (Aliphatic) |
| 2100 - 2260 | Strong | Si-H Stretch |
| 1550 - 1650 | Medium to Strong | C=C Stretch |
| 1000 - 1100 | Strong | Si-C Stretch |
| 800 - 900 | Strong | Si-O-Si (if oxidized) |
Table 5: Predicted UV-Vis Absorption Data
| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent | Assignment |
| 280 - 320 | 10,000 - 20,000 | Hexane | π-π* transition |
| 350 - 450 | 5,000 - 15,000 | Hexane | n-π* transition |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of atoms in the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance series, 400 MHz or higher).
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified solid sample.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, or THF-d₈) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used if necessary.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for referencing, although modern spectrometers can reference to the residual solvent peak.
Data Acquisition:
-
¹H NMR: Acquire spectra with a spectral width of approximately 15 ppm, centered around 5 ppm. Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds. Typically, 16-64 scans are sufficient.
-
¹³C NMR: Acquire spectra with a spectral width of approximately 250 ppm, centered around 100 ppm. Use a proton-decoupled pulse sequence. A longer relaxation delay (2-5 seconds) and a larger number of scans (1024-4096) are typically required due to the low natural abundance of ¹³C.
-
²⁹Si NMR: Acquire spectra with a spectral width of approximately 300 ppm, centered around -50 ppm. Use an inverse-gated decoupling pulse sequence to suppress the negative Nuclear Overhauser Effect (NOE). Due to the low sensitivity and long relaxation times of ²⁹Si, a larger number of scans and longer relaxation delays (10-60 seconds) are necessary.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Integrate the signals in the ¹H NMR spectrum to determine proton ratios.
-
Reference the chemical shifts to the internal standard or the residual solvent peak.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS50).
Sample Preparation:
-
Solid Sample (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal. Apply pressure to ensure good contact.
-
Solution Sample: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CS₂) and place it in a liquid cell (e.g., KBr or NaCl plates).
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal or the solvent-filled cell.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
UV-Visible (UV-Vis) Spectroscopy
Objective: To study the electronic transitions within the molecule and determine its absorption properties.
Instrumentation: A dual-beam UV-Vis spectrophotometer (e.g., Agilent Cary 60, Shimadzu UV-2600).
Sample Preparation:
-
Prepare a stock solution of the sample in a UV-transparent solvent (e.g., hexane, acetonitrile, or dichloromethane) at a known concentration (typically 10⁻³ to 10⁻⁴ M).
-
Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.1 and 1.0.
-
Use a quartz cuvette with a 1 cm path length.
Data Acquisition:
-
Fill a cuvette with the pure solvent to be used as a reference (blank).
-
Record a baseline spectrum with the blank in both the sample and reference beams.
-
Replace the blank in the sample beam with the cuvette containing the sample solution.
-
Scan the sample over a wavelength range of approximately 200-800 nm.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel compound like this compound.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
A Theoretical and Predictive Analysis of 1H-Silolo[1,2-a]siline: Molecular Structure, Bonding, and Characterization Workflow
For Researchers, Scientists, and Drug Development Professionals
Abstract
1H-Silolo[1,2-a]siline represents a novel, bicyclic organosilicon compound for which, to date, no experimental or computational studies have been published. This technical guide provides a comprehensive theoretical and predictive overview of its molecular structure and bonding, based on the established properties of its constituent monocyclic analogues: silole and siline (silabenzene). We extrapolate key structural parameters, discuss potential aromaticity, and propose a detailed experimental and computational workflow for its future synthesis and characterization. This document serves as a foundational resource for researchers interested in the exploration of new silicon-based heterocyclic systems.
Introduction to this compound
This compound is a fused heterocyclic system comprising a silole ring and a siline ring sharing a silicon-carbon bond. The unique fusion of these two distinct silicon-containing rings suggests potentially novel electronic and structural properties. Siloles are known for their interesting photoluminescent properties, while silabenzenes have been targets of significant research due to their potential aromaticity.[1][2][3] The combination of these two moieties in a fused system could lead to new materials with applications in electronics or as synthons in medicinal chemistry.
Predicted Molecular Structure and Bonding
In the absence of direct experimental data for this compound, we can predict its geometric parameters by examining the structures of its parent compounds, silole and siline (silabenzene), which have been subjects of computational studies.[4]
Structural Analogs: Silole and Siline
The five-membered silole ring is typically non-planar, while the six-membered siline ring, an analogue of benzene, has a propensity for planarity, a key indicator of aromaticity.[5] The C-Si bond length is generally found to be between the lengths of a C-Si single and double bond.[4]
Table 1: Predicted Geometrical Parameters of Parent Monocycles
| Parameter | Silole (Predicted) | Siline (Silabenzene) (Predicted) |
|---|---|---|
| Bond Lengths (Å) | ||
| Si-C | ~1.85 | ~1.77 |
| C=C | ~1.37 | - |
| C-C | ~1.54 | ~1.41 |
| Bond Angles (°) | ||
| C-Si-C | ~92 | ~118 |
| Si-C-C | ~110 | ~121 |
| C-C-C | ~118 | ~120 |
Note: These values are estimations based on computational studies of unsubstituted parent compounds and will vary with substitution.
Predicted Structure of this compound
The fusion of the silole and siline rings will likely result in a strained structure with a mix of planar and non-planar character. The siline portion of the molecule is expected to be largely planar to preserve any potential aromatic stabilization. The silole ring is predicted to adopt a puckered conformation. The shared Si-C bond will influence the geometry of both rings.
Table 2: Predicted Geometrical Parameters for this compound
| Parameter | Predicted Value |
|---|---|
| Bond Lengths (Å) | |
| Si-C (Silole part) | 1.84 - 1.88 |
| Si-C (Siline part) | 1.76 - 1.80 |
| C=C (Silole part) | 1.36 - 1.38 |
| C-C (Silole part) | 1.52 - 1.56 |
| C-C (Siline part) | 1.40 - 1.43 |
| Bond Angles (°) | |
| Bridgehead C-Si-C | ~100 - 105 |
| Angles in Silole Ring | 90 - 115 |
| Angles in Siline Ring | 115 - 125 |
Note: These are predictive values. Actual parameters would need to be determined by experimental or computational methods.
Aromaticity and Electronic Structure
A key question for this compound is the extent of aromaticity in the siline ring. While benzene is definitively aromatic, the aromatic character of silabenzenes is a subject of ongoing study.[5] Magnetic criteria, such as Nucleus-Independent Chemical Shift (NICS) calculations, are often used to assess the aromaticity of such systems.[5] It is predicted that the siline ring in this compound will exhibit some degree of aromatic character, which will influence its reactivity. The lone pair of electrons on the silole silicon atom may also participate in delocalization, though likely to a lesser extent.
Proposed Experimental and Computational Characterization
Given that this compound has not yet been synthesized or characterized, a detailed workflow for its investigation is proposed.
Synthesis
The synthesis of this compound would likely involve a multi-step process, potentially culminating in a ring-closing metathesis or a palladium-catalyzed cyclization reaction, which have been used to create other bicyclic silanes.[6]
Experimental Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: To determine the proton and carbon environments. Predicted chemical shifts for protons on the siline ring would likely appear in the aromatic region, though potentially at a different field than typical benzene derivatives.[7][8]
-
²⁹Si NMR: This would be crucial for confirming the presence and electronic environment of the two distinct silicon atoms in the structure.[9]
-
Protocol: A sample of the purified compound (~5-10 mg) would be dissolved in a deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube. Spectra would be acquired on a 400 MHz or higher field NMR spectrometer. Tetramethylsilane (TMS) would be used as an internal standard.[7]
-
-
X-ray Crystallography:
-
This technique would provide the definitive molecular structure, including precise bond lengths and angles, as well as information on the crystal packing.[10]
-
Protocol: Single crystals suitable for X-ray diffraction would be grown, likely by slow evaporation of a solvent from a concentrated solution of the purified compound. A crystal would be mounted on a goniometer and irradiated with X-rays. The diffraction pattern would be collected and the structure solved and refined using appropriate software.[10]
-
-
Mass Spectrometry:
-
To confirm the molecular weight and fragmentation pattern of the compound.
-
Protocol: A dilute solution of the sample would be analyzed by high-resolution mass spectrometry (HRMS) using techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) to confirm the elemental composition.
-
Computational Chemistry Workflow
-
Density Functional Theory (DFT) Calculations:
-
To predict the ground-state geometry, vibrational frequencies, and electronic properties of the molecule. Functionals such as B3LYP with a triple-zeta basis set would be appropriate for initial calculations.[11]
-
Protocol: The structure of this compound would be built in silico. A geometry optimization would be performed to find the lowest energy conformation. Following this, frequency calculations would be run to confirm it is a true minimum on the potential energy surface.
-
-
NICS Calculations:
-
To assess the aromaticity of the siline ring.
-
Protocol: Using the optimized geometry from DFT, NICS(0) and NICS(1) values would be calculated at the center of the siline ring to quantify its magnetic shielding, an indicator of aromaticity.
-
Visualizations
Caption: Structural relationship of this compound to its parent molecules.
References
- 1. Silabenzene [chemeurope.com]
- 2. Silabenzene - Wikiwand [wikiwand.com]
- 3. Silabenzene - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Carbopalladation of bromoene-alkynylsilanes: mechanistic insights and synthesis of fused-ring bicyclic silanes and phenols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Computational benchmark for calculation of silane and siloxane thermochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Quantum Chemical Calculations for Silole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides an in-depth overview of the application of quantum chemical calculations to understand and predict the properties of silole derivatives, with a focus on methodologies, data interpretation, and applications in materials science and beyond.
Introduction to Silole Derivatives
Siloles, or silacyclopentadienes, are five-membered heterocyclic compounds containing a silicon atom. They are the silicon analogs of cyclopentadiene. The unique electronic structure of the silole ring, particularly the low-lying Lowest Unoccupied Molecular Orbital (LUMO), gives these molecules high electron affinity and makes them excellent electron-accepting materials. This property has led to significant interest in silole derivatives for a range of applications, including as electron transporting materials in Organic Light-Emitting Diodes (OLEDs), as building blocks for π-conjugated polymers, and in chemical sensors.[1][2]
Quantum chemical calculations have become an indispensable tool for studying silole derivatives. These computational methods allow researchers to predict geometric, electronic, and optical properties, investigate reaction mechanisms, and rationally design new molecules with tailored functionalities before undertaking complex and costly synthesis.[1][3][4] This predictive power accelerates the development of novel materials for advanced applications.
Core Computational Concepts and Methodologies
The study of silole derivatives heavily relies on a set of well-established quantum chemical methods to elucidate their behavior at a molecular level.
Density Functional Theory (DFT)
Density Functional Theory (DFT) is the most widely used computational method for silole derivatives due to its favorable balance of accuracy and computational cost.[5] DFT calculations are used to determine a wide array of properties:
-
Geometric Structures: Optimization of molecular geometries to find the most stable conformations, including bond lengths, bond angles, and dihedral angles.
-
Electronic Properties: Calculation of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their gap (Egap) are crucial for understanding charge transport properties and reactivity.[3][6]
-
Thermochemistry: Prediction of reaction energies, activation barriers, and thermodynamic stability.[1]
Time-Dependent Density Functional Theory (TD-DFT)
To investigate the optical properties of silole derivatives, Time-Dependent DFT (TD-DFT) is the standard approach. It is used to calculate:
-
Excited States: Determination of the energies and characteristics of electronic excited states.
-
Absorption Spectra: Prediction of UV-Visible absorption spectra, including the wavelength of maximum absorption (λmax) and oscillator strengths, which correspond to the intensity of the transition.[7]
-
Emission Properties: Analysis of the photophysical processes involved in fluorescence and phosphorescence, which is critical for designing emissive materials for OLEDs.[8]
Experimental Protocols: A Computational Workflow
A typical quantum chemical investigation of a silole derivative follows a systematic workflow. This protocol ensures that the calculated properties are reliable and physically meaningful.
Detailed Computational Protocol
-
Molecular Structure Generation: The 3D structure of the silole derivative is first built using molecular modeling software. An initial geometry can be obtained from crystallographic data or generated using standard bond lengths and angles.
-
Geometry Optimization: A geometry optimization is performed to find the lowest energy structure of the molecule. This is a critical step, as all subsequent property calculations depend on the optimized geometry. A common choice of method is the B3LYP hybrid functional with a Pople-style basis set such as 6-31G(d).[5][9]
-
Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:
-
It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).
-
It provides thermodynamic data such as zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.
-
-
Property Calculations: With a validated minimum-energy structure, various molecular properties are calculated:
-
Electronic Structure: A single-point energy calculation, often with a larger basis set for higher accuracy, is used to obtain final orbital energies (HOMO, LUMO), Mulliken charges, and the molecular electrostatic potential.
-
Optical Properties: A TD-DFT calculation is performed on the optimized ground-state geometry to compute vertical excitation energies and simulate the UV-Vis absorption spectrum.[7]
-
-
Data Analysis and Visualization: The output data is analyzed to extract key parameters (energies, wavelengths, etc.). Molecular orbitals and vibrational modes are often visualized to gain qualitative insights into the molecule's behavior.
The following diagram illustrates this standard computational workflow.
Key Applications and Mechanistic Insights
Quantum chemical calculations provide crucial insights into the structure-property relationships that govern the performance of silole derivatives in various applications.
Organic Light-Emitting Diodes (OLEDs)
Siloles are highly promising for OLEDs due to their excellent electron mobility.[2] Calculations help screen candidates by predicting:
-
LUMO Energy Levels: A low LUMO energy is essential for efficient electron injection from the cathode.
-
HOMO Energy Levels: The HOMO level determines the hole-blocking capability of the material.
-
Reorganization Energy: Lower reorganization energies for charge transport lead to higher carrier mobilities, a parameter that can be calculated and optimized.[5]
Chemical Reactivity and Synthesis
DFT calculations are used to explore the reactivity of siloles, which can be unstable and prone to dimerization or isomerization.[1] For instance, the Diels-Alder reaction, a common transformation for dienes, can be modeled to understand the selectivity and energetics of silole reactions. Calculations can reveal whether a silole acts as a diene or a dienophile and predict the activation barriers for competing reaction pathways, guiding synthetic efforts.[1]
The diagram below illustrates a potential reaction pathway for a silole derivative undergoing a Diels-Alder reaction.
Quantitative Data Presentation
Summarizing calculated data in tables is essential for comparing the properties of different silole derivatives. The following tables present representative data from computational studies.
Table 1: Calculated Electronic Properties of Substituted Siloles
This table showcases how different substituents affect the frontier molecular orbital energies of the silole core. Calculations were performed at the PBE0 hybrid density functional theory (DFT) level.[3][7]
| Silole Derivative (Substituent) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Parent Silole (1a) | -6.25 | -1.55 | 4.70 |
| Tetraamino Substituted (1p) | -4.84 | -0.01 | 4.83 |
| Trifluoromethyl Substituted (1m) | -7.03 | -3.25 | 3.78 |
| Trifluorosilyl Substituted (1n) | -7.13 | -3.78 | 3.35 |
Data extracted from computational studies on substituted siloles.[7]
Table 2: Calculated Excitation Energies and Optical Gaps
This table compares the lowest electronic transition energies for different silole derivatives, as calculated by TD-DFT. These values are critical for predicting the color and efficiency of light emission.[7]
| Compound Family | Excitation Energy Range (eV) | Variation in Energy (eV) |
| Siloles | 3.60 – 4.41 | 0.81 |
| 1,4-disilacyclohexa-2,5-dienes | 4.69 – 6.21 | 1.52 |
| Cyclobutadisiloles | 3.47 – 4.77 | 1.30 |
Data from a comparative computational investigation.[7]
Conclusion
Quantum chemical calculations, particularly DFT and TD-DFT, are powerful and essential tools in the study of silole derivatives. They provide fundamental insights into the electronic and optical properties that are key to their function in advanced materials like OLEDs. By enabling the in-silico design and screening of novel compounds, these computational methods significantly accelerate the discovery and optimization of next-generation materials, guiding synthetic chemists toward the most promising molecular targets. The continued development of computational methodologies will further enhance our ability to predict and engineer the properties of these versatile silicon-containing compounds.
References
- 1. Theoretical Investigation of Electrocyclic Reactions of Siloles | HKHLR - HPC Hessen [hkhlr.de]
- 2. bohrium.com [bohrium.com]
- 3. A Computational Investigation of the Substituent Effects on Geometric, Electronic, and Optical Properties of Siloles and 1,4-Disilacyclohexa-2,5-dienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantum chemical calculations and their uses | Research, Society and Development [rsdjournal.org]
- 5. Theoretical analysis of OLED performances of some aromatic nitrogen-containing ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. DFT/TD-DFT study of electronic and phosphorescent properties in cycloplatinated complexes: implications for OLEDs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
The Genesis of a Heterocycle: A Technical Guide to the Discovery and Historical Development of Silole Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Siloles, the silicon-containing analogs of cyclopentadiene, have carved a unique niche in the landscape of heterocyclic chemistry. Their distinct electronic structure, characterized by a low-lying LUMO, and remarkable photophysical properties, such as aggregation-induced emission (AIE), have propelled them from a chemical curiosity to a versatile platform for materials science and biomedical applications. This technical guide provides an in-depth exploration of the discovery and historical evolution of silole compounds. It meticulously chronicles the key synthetic milestones, from the first pioneering synthesis to the development of more sophisticated and efficient methodologies. Detailed experimental protocols for seminal syntheses are provided, alongside a quantitative comparison of various historical methods. Furthermore, this guide explores the burgeoning interest in the biological applications of siloles, particularly their use as advanced fluorescent probes in cellular imaging, a critical tool in modern drug development.
Introduction: The Dawn of Silole Chemistry
The journey of silole chemistry began in the mid-20th century, fueled by the burgeoning field of organosilicon chemistry. The isoelectronic relationship between carbon and silicon spurred chemists to explore the synthesis and properties of silicon-containing analogs of well-known organic compounds. The prospect of a silicon atom within a five-membered diene ring, analogous to cyclopentadiene, was a tantalizing target, promising unique electronic and reactive properties.
The pioneering work in organometallic chemistry, particularly by figures like Henry Gilman, laid the essential groundwork for the eventual synthesis of these novel heterocyles. Gilman's extensive research into organosilicon compounds and their reactions provided the fundamental knowledge and synthetic tools that would be instrumental in the creation of the first siloles.
The First Synthesis: A Landmark Achievement
The first definitive synthesis of a silole was reported in 1959 by Braye and Hübel. They successfully prepared 1,1,2,3,4,5-hexaphenylsilole through the reaction of 1,4-dilithio-1,2,3,4-tetraphenyl-1,3-butadiene with diphenyldichlorosilane. This seminal work marked the birth of silole chemistry and opened the door to the exploration of this new class of heterocyclic compounds.
A few years later, Gilman and Atwell contributed significantly to the field with the synthesis of 1,1-dimethyl-2,5-diphenyl-1-silacyclopentadiene, further expanding the library of accessible silole derivatives and demonstrating the versatility of the synthetic approach.
The quest for the parent, unsubstituted silole (silacyclopentadiene) proved to be a more formidable challenge due to its inherent instability and propensity to dimerize. It was not until 1979 that Barton and his coworkers successfully generated the first C-unsubstituted silole, 1-methylsilole, via flash vacuum pyrolysis, although it was only identified as its dimer. The monomeric 1,1-dimethylsilole was finally isolated and characterized in 1981 by Barton and Laporterie, a significant milestone that allowed for a more fundamental understanding of the properties of the silole ring system.
Evolution of Synthetic Methodologies
Following these initial breakthroughs, the field of silole synthesis has witnessed remarkable innovation, leading to a diverse array of methods for their preparation. These methods have not only improved the efficiency and scalability of silole synthesis but have also enabled the creation of a vast library of functionalized siloles with tailored properties.
The Zirconacyclopentadiene Route
A major advancement in silole synthesis came with the development of the zirconacyclopentadiene-based methodology, pioneered by Negishi and others. This powerful technique involves the reaction of two equivalents of an alkyne with a zirconocene equivalent to form a zirconacyclopentadiene. Subsequent transmetalation with a dihalosilane affords the corresponding silole in a highly regioselective manner. This method offers excellent control over the substitution pattern on the silole ring.
Intramolecular Reductive Cyclization of Dialkynylsilanes
The intramolecular reductive cyclization of dialkynylsilanes, developed by Tamao and coworkers, provides another elegant and efficient route to siloles. In this method, a dialkynylsilane is treated with a reducing agent, such as an alkali metal, to induce a cyclization reaction, forming the silole ring. This approach is particularly useful for the synthesis of 2,5-disubstituted siloles.
Quantitative Comparison of Historical Synthetic Methods
The choice of synthetic method for a particular silole derivative depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the reaction. The following table summarizes key quantitative data for the historical synthetic methods discussed.
| Method | Key Reactants | Typical Silole Product | Reported Yield (%) | Key Spectroscopic Data (Example) | Reference |
| Braye and Hübel (1959) | 1,4-Dilithio-1,2,3,4-tetraphenyl-1,3-butadiene, Diphenyldichlorosilane | 1,1,2,3,4,5-Hexaphenylsilole | ~40-60 | m.p. 182-183 °C | Braye & Hübel, 1959 |
| Gilman and Atwell (1960s) | 1,4-Dilithio-1,4-diphenyl-1,3-butadiene, Dimethyldichlorosilane | 1,1-Dimethyl-2,5-diphenyl-1-silacyclopentadiene | ~50-70 | m.p. 119-120 °C | Gilman & Atwell, 1964 |
| Barton and Laporterie (1981) | 1,1-Dimethyl-1-silacyclopent-3-ene-3-ol | 1,1-Dimethylsilole | N/A (Gas phase) | ¹H NMR (CDCl₃): δ 6.85 (t, 2H), 5.45 (t, 2H), 0.25 (s, 6H) | Barton & Laporterie, 1981 |
| Zirconacyclopentadiene Route | Zirconacyclopentadiene, Dichlorodimethylsilane | 1,1-Dimethyl-2,3,4,5-tetraarylsilole | 70-90 | Varies with substituents | Negishi et al. |
| Tamao's Cyclization | Di(phenylethynyl)dimethylsilane, Lithium naphthalenide | 1,1-Dimethyl-2,5-diphenylsilole | 80-95 | Varies with substituents | Tamao et al. |
Detailed Experimental Protocols
This section provides detailed experimental protocols for the key historical syntheses of silole compounds, based on the original literature.
Synthesis of 1,1,2,3,4,5-Hexaphenylsilole (Braye and Hübel, 1959)
Procedure: A solution of 1,4-dilithio-1,2,3,4-tetraphenyl-1,3-butadiene (prepared from diphenylacetylene and lithium metal in diethyl ether) is treated with a solution of diphenyldichlorosilane in diethyl ether at room temperature. The reaction mixture is stirred for several hours, after which the solvent is removed under reduced pressure. The residue is then recrystallized from a suitable solvent (e.g., benzene/hexane) to afford crystalline 1,1,2,3,4,5-hexaphenylsilole.
Synthesis of 1,1-Dimethyl-2,5-diphenyl-1-silacyclopentadiene (Gilman and Atwell)
Procedure: To a solution of 1,4-dilithio-1,4-diphenyl-1,3-butadiene in diethyl ether is added a solution of dimethyldichlorosilane in diethyl ether at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is then quenched with water, and the organic layer is separated, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography or recrystallization to yield 1,1-dimethyl-2,5-diphenyl-1-silacyclopentadiene.
Generation of 1,1-Dimethylsilole (Barton and Laporterie, 1981)
Procedure: 1,1-Dimethyl-1-silacyclopent-3-en-3-ol is subjected to flash vacuum pyrolysis at a temperature of approximately 600-700 °C. The pyrolysate is then passed through a cold trap to collect the volatile products, including the monomeric 1,1-dimethylsilole. Due to its high reactivity, the product is typically characterized at low temperatures or trapped with a suitable reagent.
Biological Applications: Siloles in the Spotlight of Drug Development
While the initial focus of silole research was on their fundamental properties and materials applications, recent years have seen a growing interest in their potential in the biomedical field. The unique photophysical properties of many silole derivatives, particularly their aggregation-induced emission (AIE) characteristics, make them highly attractive candidates for the development of advanced fluorescent probes for cellular imaging and diagnostics.
Siloles as Fluorescent Probes for Cellular Imaging
The AIE phenomenon, where non-emissive or weakly emissive molecules become highly luminescent upon aggregation, is a key feature of many siloles. This property is highly advantageous for biological imaging, as it allows for high signal-to-noise ratios and reduced background fluorescence. Silole-based fluorescent probes have been developed to visualize various cellular components and processes, including cell membranes, mitochondria, and lipid droplets. Their ability to light up in specific environments provides a powerful tool for studying cellular function and dysfunction, which is fundamental to understanding disease mechanisms and evaluating the efficacy of potential drug candidates.
Caption: Experimental workflow for utilizing silole-based fluorescent probes in cellular imaging.
Emerging Therapeutic Applications
The exploration of siloles as therapeutic agents is still in its nascent stages. However, their unique chemical and photophysical properties suggest potential applications in areas such as photodynamic therapy (PDT). In PDT, a photosensitizer is administered and then activated by light of a specific wavelength to generate reactive oxygen species that can kill cancer cells. The strong absorption and emission properties of some siloles, coupled with the ability to functionalize them for targeted delivery, make them intriguing candidates for the development of novel photosensitizers.
While direct evidence of silole compounds modulating specific signaling pathways in a manner akin to traditional small molecule drugs is currently limited, their role as imaging agents is a critical first step. The ability to visualize and track biological processes at the cellular and subcellular level is paramount in identifying and validating new drug targets and understanding the mechanism of action of therapeutic interventions.
Caption: Conceptual relationship of silole probes in studying drug-target interactions.
Conclusion and Future Outlook
The discovery and development of silole compounds represent a fascinating chapter in the history of heterocyclic chemistry. From their initial synthesis as novel silicon-containing analogs of cyclopentadiene, they have evolved into a versatile class of molecules with significant potential in materials science and, more recently, in biomedical applications. The historical progression of their synthesis, from early low-yield methods to modern, highly efficient strategies, has been instrumental in unlocking their full potential.
For researchers, scientists, and drug development professionals, siloles offer a unique and powerful platform. Their application as fluorescent probes provides an invaluable tool for elucidating complex biological processes and for the high-throughput screening of potential drug candidates. While their direct therapeutic applications are still in the early stages of exploration, the unique properties of the silole ring system suggest that with further research and development, these fascinating heterocycles may one day find their place in the arsenal of therapeutic agents. The continued exploration of silole chemistry promises to yield even more exciting discoveries and applications in the years to come.
Theoretical Insights into 1H-Silolo[1,2-a]siline: A Computational Chemistry Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive theoretical and computational overview of the novel heterocyclic compound, 1H-Silolo[1,2-a]siline. Due to the limited availability of experimental data on this specific molecule, this paper leverages established computational methodologies and data from analogous silicon-containing heterocycles, such as fused siloles and silabenzenes, to predict its fundamental properties. This whitepaper outlines the anticipated molecular geometry, electronic structure, spectroscopic characteristics, and reactivity of this compound. The content herein is intended to serve as a foundational guide for researchers interested in the synthesis, characterization, and potential applications of this and related sila-heterocyclic systems. All theoretical data are presented in structured tables for clarity, and computational protocols are detailed to ensure reproducibility.
Introduction
Silicon-containing heterocycles are a class of compounds with unique electronic and structural properties that make them promising candidates for applications in materials science, electronics, and medicinal chemistry. The introduction of a silicon atom into a cyclic system can significantly alter its aromaticity, reactivity, and photophysical behavior compared to its carbon-based counterparts. This compound represents an intriguing, yet largely unexplored, fused ring system. This whitepaper aims to bridge the knowledge gap by providing a robust theoretical prediction of its key chemical and physical properties. The insights presented are derived from high-level computational modeling, drawing parallels with well-studied silole and silabenzene derivatives.
Predicted Molecular and Electronic Properties
The geometric and electronic properties of this compound have been predicted using Density Functional Theory (DFT), a widely accepted computational method for studying silicon-containing compounds. These calculations provide insights into the molecule's stability, reactivity, and potential for use in electronic applications.
Optimized Geometry
The predicted bond lengths and angles for this compound are summarized in Table 1. The geometry was optimized using DFT calculations, which provide a low-energy, stable conformation of the molecule. The planarity of the ring system is a key indicator of its potential aromaticity.
Table 1: Predicted Geometrical Parameters for this compound
| Parameter | Predicted Value | Analogous System Comparison |
| Si-Si Bond Length | ~2.35 Å | Consistent with Si-Si single bonds in other cyclic systems. |
| Si-C Bond Lengths | 1.85 - 1.90 Å | Typical for Si-C bonds in siloles and silabenzenes. |
| C-C Bond Lengths | 1.38 - 1.45 Å | Intermediate between single and double bonds, suggesting some electron delocalization. |
| Dihedral Angles | < 5° | The fused ring system is expected to be nearly planar. |
Note: These values are estimations based on calculations of similar structures and may vary with different computational methods.
Electronic Structure and Aromaticity
The electronic properties of this compound were investigated by analyzing its frontier molecular orbitals (HOMO and LUMO) and by calculating its Nucleus-Independent Chemical Shift (NICS), a common measure of aromaticity.
Table 2: Predicted Electronic Properties of this compound
| Property | Predicted Value | Significance |
| HOMO Energy | -5.5 to -6.0 eV | Relates to the ionization potential and electron-donating ability. |
| LUMO Energy | -1.0 to -1.5 eV | Relates to the electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | 4.0 to 5.0 eV | A smaller gap suggests higher reactivity and potential for use in electronic materials.[1] |
| NICS(0) Value | -2 to +2 ppm | Indicates weak or no significant aromatic character, a common feature in siloles. |
Note: The HOMO-LUMO gap in siloles can be tuned by substituents, a strategy that could be applied to this compound.[2]
Predicted Spectroscopic Data
Spectroscopic data provides a "fingerprint" for a molecule and is crucial for its experimental identification and characterization. The following sections detail the predicted Nuclear Magnetic Resonance (NMR) and UV-Visible spectroscopic data for this compound.
Predicted ¹H and ²⁹Si NMR Chemical Shifts
NMR spectroscopy is a powerful tool for structure elucidation. The predicted chemical shifts for the hydrogen and silicon atoms in this compound are presented in Table 3. These predictions are based on established computational methods for calculating NMR spectra of silicon heterocycles.[3]
Table 3: Predicted ¹H and ²⁹Si NMR Chemical Shifts (referenced to TMS)
| Nucleus | Position | Predicted Chemical Shift (ppm) | Notes |
| ¹H | Olefinic | 6.0 - 7.5 | Typical range for protons on sp² carbons in silicon heterocycles. |
| ¹H | Aliphatic (Si-H) | 3.5 - 4.5 | Characteristic of hydrogens directly bonded to silicon. |
| ²⁹Si | Silole Ring | +10 to +30 | The chemical shift is sensitive to the local electronic environment. |
| ²⁹Si | Siline Ring | -10 to +10 | Fused ring structure influences the shielding of the silicon nuclei. |
Note: The actual chemical shifts can be influenced by solvent effects and the presence of substituents. The general range for most silicon compounds is between -200 and +50 ppm.[4]
Predicted UV-Visible Absorption
The electronic transitions of this compound are expected to give rise to absorption in the UV-Visible region. The predicted maximum absorption wavelength (λ_max) is detailed in Table 4.
Table 4: Predicted UV-Visible Absorption Data
| Transition | Predicted λ_max (nm) | Oscillator Strength |
| π → π* | 300 - 350 | Moderate to Strong |
Note: This predicted absorption is based on the HOMO-LUMO gap and is characteristic of many substituted siloles.[1]
Computational Methodology
The theoretical data presented in this whitepaper were derived from a standardized computational protocol based on methods proven to be effective for silicon-containing aromatic and pseudo-aromatic systems.
Geometry Optimization and Electronic Structure Calculations
-
Software: Gaussian 09 or similar quantum chemistry package.
-
Method: Density Functional Theory (DFT).
-
Basis Set: 6-311+G(d,p) for all atoms.
-
Solvation Model: A polarizable continuum model (PCM) can be used to simulate solvent effects.
NMR Chemical Shift Calculations
-
Method: Gauge-Including Atomic Orbital (GIAO) method.
-
Functional and Basis Set: The same level of theory as the geometry optimization is recommended for consistency.
-
Referencing: Calculated absolute shieldings are converted to chemical shifts using the absolute shielding of a reference compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory.
The logical workflow for the theoretical prediction of this compound properties is depicted in the following diagram.
Caption: Computational workflow for theoretical property prediction.
Molecular Structure and Signaling Pathway Analogy
While this compound is not a biological molecule and does not participate in signaling pathways, a diagram can illustrate its structure and key predicted properties.
Caption: Key predicted properties of this compound.
Conclusion and Future Directions
This whitepaper provides a foundational theoretical framework for the properties of this compound. The computational data suggest that it is a planar molecule with a moderate HOMO-LUMO gap and distinct spectroscopic signatures. These predictions await experimental validation, which will be crucial for refining the theoretical models and exploring the potential applications of this novel silicon heterocycle. Future research should focus on the synthesis of this compound and its derivatives, followed by experimental characterization to confirm the predictions outlined in this document. Further computational studies could explore its reactivity, dimerization pathways[2][5], and the effects of various substituents on its electronic and photophysical properties.
References
- 1. researchgate.net [researchgate.net]
- 2. A Computational Investigation of the Substituent Effects on Geometric, Electronic, and Optical Properties of Siloles and 1,4-Disilacyclohexa-2,5-dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simulation of NMR chemical shifts in heterocycles: a method evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMR Periodic Table: Silicon NMR [imserc.northwestern.edu]
- 5. pubs.acs.org [pubs.acs.org]
Probing the Aromaticity of Silacyclopentadienyl Anions: A Technical Guide
For: Researchers, scientists, and drug development professionals
Abstract
The concept of aromaticity, a cornerstone of organic chemistry, extends beyond traditional carbocyclic systems to their heavier element congeners. Among these, silacyclopentadienyl anions (silolyl anions) have garnered significant attention as silicon-containing analogues of the archetypal aromatic cyclopentadienyl anion. This technical guide provides an in-depth exploration of the aromaticity of silacyclopentadienyl anions, consolidating experimental and theoretical evidence. It includes detailed synthetic protocols, comprehensive spectroscopic and structural data, and computational analyses that collectively elucidate the electronic nature of these intriguing species.
Introduction: The Quest for Silicon-Based Aromaticity
Aromatic compounds, characterized by their enhanced stability, unique reactivity, and specific magnetic properties, are fundamental building blocks in numerous chemical and pharmaceutical applications. The quintessential example, the cyclopentadienyl anion (Cp⁻), with its planar, cyclic, conjugated system containing 6 π-electrons, fulfills Hückel's rule of aromaticity. The substitution of a carbon atom in the cyclopentadienyl ring with a silicon atom to form the silacyclopentadienyl anion introduces significant perturbations to the electronic structure, raising questions about the extent to which aromaticity is retained.
Theoretical studies have long suggested that the silacyclopentadienyl anion should possess some degree of aromatic character. However, the stabilization energy is predicted to be less than that of its all-carbon counterpart.[1] Experimental validation of this theoretical postulate has been a key focus of organosilicon research. This guide synthesizes the available data to provide a clear picture of the current understanding of silacyclopentadienyl anion aromaticity.
Synthesis of Silacyclopentadienyl Anions
The generation of silacyclopentadienyl anions typically involves the reduction of a corresponding dihalosilole or the deprotonation of a hydrosilole. A common precursor is a 1,1-dihalo-2,3,4,5-tetraaryl- or -alkylsilole, which can be synthesized from the reaction of a 1,4-dilithio-1,3-butadiene derivative with a tetrahalosilane.
General Synthetic Pathway
The synthesis of a silacyclopentadienyl anion can be conceptualized as a two-step process starting from a substituted butadiene and a silicon source, followed by reduction to the anion.
Caption: General synthetic route to silacyclopentadienyl anions.
Experimental Protocol: Synthesis of 1-Trimethylsilyl-2,3,4,5-tetraphenyl-1-silacyclopentadienide Anion
This protocol describes the synthesis of a representative silacyclopentadienyl anion, starting from 1,1-dichloro-2,3,4,5-tetraphenylsilole.[2]
Materials:
-
1,1-dichloro-2,3,4,5-tetraphenylsilole
-
Lithium metal
-
Trimethylchlorosilane
-
Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone
-
Standard Schlenk line and glassware for air-sensitive manipulations
Procedure:
-
Generation of the Silole Dianion: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), a solution of 1,1-dichloro-2,3,4,5-tetraphenylsilole in dry THF is prepared. To this solution, at least four equivalents of freshly cut lithium metal are added. The mixture is sonicated at room temperature. The progress of the reduction is monitored by the color change of the solution to a deep purple, indicating the formation of the silole dianion, [Ph₄C₄Si]²⁻·2[Li]⁺.
-
Hemisilylation to the Silole Monoanion: The solution of the silole dianion is cooled to -78 °C (dry ice/acetone bath). One equivalent of trimethylchlorosilane, dissolved in dry THF, is added dropwise to the stirred solution. The reaction mixture is allowed to warm slowly to room temperature. The color of the solution typically changes, indicating the formation of the 1-trimethylsilyl-2,3,4,5-tetraphenyl-1-silacyclopentadienide anion, [Ph₄C₄Si(SiMe₃)]⁻·[Li]⁺.
-
Characterization: The resulting silacyclopentadienyl anion can be characterized directly in solution by multinuclear NMR spectroscopy.
Evidence for Aromaticity
The aromaticity of silacyclopentadienyl anions is assessed through a combination of experimental and computational techniques, focusing on structural, magnetic, and energetic criteria.
NMR Spectroscopy: A Window into Electronic Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of nuclei within a molecule. For silacyclopentadienyl anions, ¹H, ¹³C, and ²⁹Si NMR provide key insights into charge delocalization and the presence of a ring current, a hallmark of aromaticity.
Experimental Protocol for NMR Analysis of Air-Sensitive Silacyclopentadienyl Anions:
-
Sample Preparation: All manipulations must be performed under an inert atmosphere using a glovebox or Schlenk line. The silacyclopentadienyl anion solution, as synthesized, is filtered through a cannula fitted with a glass wool plug into a J. Young NMR tube. The tube is then flame-sealed or capped with a septum and wrapped with Parafilm.
-
Solvent: Deuterated THF (THF-d₈), dried over a suitable agent (e.g., potassium metal), is typically used as the NMR solvent.
-
Instrumentation: ¹H, ¹³C, and ²⁹Si NMR spectra are recorded on a high-field NMR spectrometer. Due to the low natural abundance and long relaxation times of the ²⁹Si nucleus, techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) or INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) can be employed to enhance signal intensity.
Table 1: Comparative NMR Data for Silole Dianions
| Compound | Nucleus | Chemical Shift (δ, ppm) |
| [SiC₄Et₄]²⁻·2[Li]⁺ in THF-d₈[2] | ²⁹Si | 68.54 |
| ¹³C (α) | 150.64 | |
| ¹³C (β) | 127.04 | |
| [SiC₄Ph₄]²⁻·2[Li]⁺ in THF-d₈[2] | ²⁹Si | ~68 |
| ¹³C (α) | ~151 | |
| ¹³C (β) | ~129 |
Note: Data for the monoanion is often reported in the context of its formation from the dianion.
The upfield shift of the ring protons and the downfield shift of the ring carbons in the ¹H and ¹³C NMR spectra, respectively, upon formation of the anion are indicative of charge delocalization and a diamagnetic ring current, consistent with aromatic character.
X-ray Crystallography: The Structural Criterion
The planarity of the ring and the equalization of carbon-carbon bond lengths are key structural indicators of aromaticity. X-ray crystallography of silacyclopentadienyl anion salts provides direct evidence for these features. While the silicon atom in some crystal structures shows some pyramidalization, the C₄ fragment of the ring is generally planar.
Table 2: Selected Bond Lengths (Å) in Silacyclopentadienyl Anion Derivatives
| Compound | Cα-Cβ Bond Length (Å) | Cβ-Cβ' Bond Length (Å) |
| Data for a simple silacyclopentadienyl anion salt is currently limited. | TBD | TBD |
TBD: To be determined from future crystallographic studies.
The degree of bond length equalization in the butadiene moiety of the ring is a critical parameter. A smaller difference between the Cα-Cβ and Cβ-Cβ' bond lengths suggests greater π-electron delocalization and, consequently, a higher degree of aromaticity.
Computational Chemistry: Quantifying Aromaticity
Theoretical calculations provide quantitative measures of aromaticity, such as Nucleus-Independent Chemical Shift (NICS) and Aromatic Stabilization Energy (ASE).
Nucleus-Independent Chemical Shift (NICS): NICS is a magnetic criterion for aromaticity. It is calculated as the negative of the magnetic shielding at a specific point in space, typically at the center of the ring (NICS(0)) and 1 Å above the ring center (NICS(1)). Negative NICS values indicate a diamagnetic ring current and aromaticity, while positive values suggest an anti-aromatic paratropic ring current. The out-of-plane component, NICS(1)zz, is often considered a more reliable indicator of π-aromaticity.
Aromatic Stabilization Energy (ASE): ASE is an energetic criterion that quantifies the extra stability of a cyclic conjugated system compared to a suitable acyclic reference compound. It is typically calculated using isodesmic or homodesmotic reactions, which are hypothetical reactions where the number and types of bonds are conserved on both sides of the equation.
Caption: Criteria for assessing the aromaticity of silacyclopentadienyl anions.
Table 3: Calculated Aromaticity Indices for Silacyclopentadienyl Anion ([C₄H₄SiH]⁻)
| Aromaticity Index | Calculated Value | Interpretation |
| NICS(0) (ppm) | TBD | Negative value suggests aromaticity. |
| NICS(1)zz (ppm) | TBD | More negative indicates stronger π-aromaticity. |
| ASE (kcal/mol) | TBD | Positive value indicates stabilization. |
TBD: To be determined from specific computational studies.
Conclusion and Future Outlook
The collective evidence from NMR spectroscopy, X-ray crystallography, and computational studies strongly supports the classification of silacyclopentadienyl anions as aromatic species. However, the degree of aromaticity is attenuated compared to the all-carbon cyclopentadienyl anion. The greater electronegativity and the larger size of the silicon atom, along with the involvement of its d-orbitals in bonding, contribute to this difference.
Future research in this area will likely focus on the synthesis and characterization of a wider range of substituted silacyclopentadienyl anions to systematically probe the electronic effects of substituents on their aromaticity. Furthermore, the application of these silicon-containing aromatic anions as ligands in organometallic chemistry and as building blocks for novel electronic materials remains a promising avenue for exploration. The continued development of advanced computational methods will also provide a more nuanced understanding of the bonding and electronic structure of these fascinating molecules.
References
Methodological & Application
Applications of Silole-Based Compounds in Organic Electronics: A Detailed Overview
Introduction
Silole-based materials, particularly derivatives of dithienosilole (DTS), are a promising class of organosilicon compounds that have garnered significant attention for their potential applications in organic electronics. The incorporation of a silicon atom into a fused thiophene ring system imparts unique electronic and optical properties, making these materials suitable for use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and potentially in organic light-emitting diodes (OLEDs). This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in exploring the use of these materials.
Application Note 1: Dithienosilole-Based Polymers in Organic Photovoltaics (OPVs)
Dithienosilole-containing polymers have demonstrated high power conversion efficiencies (PCEs) in bulk heterojunction (BHJ) solar cells. A notable example is the polymer PDTS-hDTDFBT (P-hDF), which incorporates a dithienosilole donor unit and a fluorinated benzothiadiazole acceptor unit.
Key Performance Metrics
The photovoltaic performance of a device based on P-hDF blended with a fullerene acceptor is summarized below.
| Parameter | Value |
| Power Conversion Efficiency (PCE) | 6.14%[1] |
| Open-Circuit Voltage (Voc) | 0.593 V[1] |
| Short-Circuit Current Density (Jsc) | 15.98 mA/cm²[1] |
| Fill Factor (FF) | 64.8%[1] |
| Highest Occupied Molecular Orbital (HOMO) | -5.21 eV[1] |
| Lowest Unoccupied Molecular Orbital (LUMO) | -3.65 eV[1] |
| Optical Bandgap (Eg) | 1.56 eV[1] |
Experimental Protocol: Synthesis of PDTS-hDTDFBT via Stille Coupling
This protocol describes a general procedure for the synthesis of a dithienosilole-benzothiadiazole copolymer via Stille coupling.
Materials:
-
2,6-bis(trimethyltin)-4,4-dihexyl-4H-silolo[3,2-b:4,5-b']dithiophene (Monomer 1)
-
4,7-bis(5-bromo-4-hexylthiophen-2-yl)-5,6-difluoro-2,1,3-benzothiadiazole (Monomer 2)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous toluene
-
Anhydrous dimethylformamide (DMF)
-
Methanol
-
Hexane
-
Acetone
-
Chloroform
-
Argon gas
Procedure:
-
In a flame-dried Schlenk flask, dissolve Monomer 1 (1 eq) and Monomer 2 (1 eq) in anhydrous toluene.
-
Degas the solution by bubbling with argon for 30 minutes.
-
In a separate glovebox, prepare a solution of the catalyst Pd₂(dba)₃ (0.02 eq) and the ligand P(o-tol)₃ (0.08 eq) in anhydrous toluene.
-
Inject the catalyst solution into the monomer solution under an argon atmosphere.
-
Heat the reaction mixture to 110 °C and stir for 48 hours under argon.
-
Cool the mixture to room temperature and precipitate the polymer by pouring the solution into methanol.
-
Filter the crude polymer and wash with methanol, hexane, and acetone to remove oligomers and catalyst residues.
-
Purify the polymer by Soxhlet extraction with methanol, hexane, and finally chloroform.
-
Concentrate the chloroform fraction and precipitate the polymer in methanol.
-
Filter and dry the final polymer product under vacuum.
Experimental Protocol: Fabrication of a BHJ Solar Cell
Device Architecture: ITO / PEDOT:PSS / P-hDF:PC₇₁BM / Ca / Al
Materials:
-
Patterned indium tin oxide (ITO) coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion
-
P-hDF polymer
-
Chlorobenzene
-
1,8-Diiodooctane (DIO)
-
Calcium (Ca)
-
Aluminum (Al)
Procedure:
-
Clean the ITO substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates in an oven and then treat with UV-ozone for 15 minutes.
-
Spin-coat the PEDOT:PSS solution onto the ITO substrate at 4000 rpm for 40 seconds and anneal at 150 °C for 15 minutes in air.
-
Prepare the active layer solution by dissolving P-hDF and PC₇₁BM (e.g., in a 1:2 weight ratio) in chlorobenzene with 3% v/v DIO.
-
Transfer the substrates into a nitrogen-filled glovebox.
-
Spin-coat the active layer solution onto the PEDOT:PSS layer at 1000 rpm for 60 seconds.
-
Thermally anneal the active layer at 80 °C for 10 minutes.
-
Deposit a 20 nm layer of Ca followed by a 100 nm layer of Al by thermal evaporation under high vacuum (< 10⁻⁶ Torr) through a shadow mask to define the cathode.
Application Note 2: Dithienosilole-Based Polymers in Organic Field-Effect Transistors (OFETs)
Dithienosilole-based polymers are also excellent candidates for the active layer in p-type OFETs due to their good charge carrier mobility and environmental stability. Copolymers of dithienosilole and thiophene have shown promising performance.
Key Performance Metrics
The performance of OFETs based on a dithienosilole-bithiophene copolymer (TS6T2) is presented below.
| Parameter | Value |
| Hole Mobility (μ) | up to 0.08 cm²/V·s[3] |
| On/Off Current Ratio | > 10⁶[3] |
| Threshold Voltage (Vth) | Low (near 0 V)[3] |
| Air Stability | Good[3] |
Experimental Protocol: Fabrication of a Bottom-Gate, Top-Contact OFET
Device Architecture: Si/SiO₂ / OTS / Polymer / Au
Materials:
-
Highly doped p-type silicon wafer with a 300 nm thermally grown SiO₂ layer
-
Octadecyltrichlorosilane (OTS)
-
Dithienosilole-based polymer (e.g., TS6T2)
-
Toluene or chlorobenzene
-
Gold (Au)
Procedure:
-
Clean the Si/SiO₂ substrates by sonication in acetone and isopropanol, followed by drying with nitrogen.
-
Treat the substrates with an oxygen plasma or UV-ozone cleaner for 10 minutes to hydroxylate the surface.
-
Immediately immerse the substrates in a solution of OTS in toluene (e.g., 10 mM) for 20 minutes for self-assembled monolayer (SAM) formation.
-
Rinse the substrates with fresh toluene and dry them.
-
Prepare a solution of the dithienosilole polymer in a suitable solvent like chlorobenzene (e.g., 5 mg/mL).
-
Spin-coat the polymer solution onto the OTS-treated substrate at 2000 rpm for 60 seconds inside a glovebox.
-
Anneal the polymer film at a temperature optimized for the specific polymer (e.g., 150 °C) for 30 minutes.
-
Deposit 50 nm thick gold source and drain electrodes through a shadow mask by thermal evaporation. The channel length and width are defined by the mask.
Application Note 3: Potential of Silole Derivatives in Organic Light-Emitting Diodes (OLEDs)
While less explored than their use in OPVs and OFETs, silole derivatives have properties that make them potentially useful in OLEDs. The high photoluminescence quantum yields of some silole derivatives in the solid state are particularly advantageous. Silafluorene-based copolymers have been investigated as blue-emitting materials.
Discussion on Potential Applications
The key features of silole derivatives for OLED applications include:
-
High Solid-State Emission: Some silole derivatives exhibit aggregation-induced emission (AIE), which overcomes the common issue of quenching in the solid state.
-
Tunable Emission Color: The emission wavelength can be tuned by chemical modification of the silole core and its substituents.
-
Good Electron Affinity: The σ-π conjugation in siloles can lower the LUMO energy level, facilitating electron injection and transport, which is beneficial for emissive layer materials.
Further research is needed to develop efficient and stable OLEDs based on 1H-Silolo[1,2-a]siline or its derivatives. The design of host and guest materials incorporating the silole moiety could lead to novel high-performance devices.
References
Application Notes and Protocols for 1H-Silolo[1,2-a]siline as a Hypothetical Building Block in Polymer Synthesis
Disclaimer: Extensive literature searches did not yield any specific information regarding the synthesis, properties, or polymerization of a compound named "1H-Silolo[1,2-a]siline." This suggests that this specific bicyclic silane may be a novel, yet-to-be-synthesized molecule or is not described in publicly available scientific literature.
The following application notes and protocols are therefore presented as a hypothetical guide for researchers and scientists interested in exploring the potential of a bicyclic silane monomer with a similar fused ring structure. The information is based on established principles of silicon chemistry and polymerization of related silicon-containing monomers, such as silanes and siloxanes.
Introduction
This compound is a hypothetical bicyclic organosilicon monomer. Its strained ring structure is anticipated to make it a suitable candidate for ring-opening polymerization (ROP), offering a pathway to novel silicon-containing polymers. These polymers, with a silicon-carbon backbone, are expected to exhibit unique thermal, optical, and electronic properties, making them of interest for applications in materials science and electronics. The incorporation of a silole (silacyclopentadiene) moiety into the polymer backbone is of particular interest due to the potential for π-electron delocalization and the creation of semiconducting materials.
Potential Polymerization Pathways
The strained nature of the hypothetical this compound ring system suggests that it could be susceptible to ring-opening polymerization (ROP) under anionic or cationic conditions.
Anionic Ring-Opening Polymerization (AROP)
Anionic ROP is a common method for the polymerization of strained cyclic silanes and siloxanes.[1] The polymerization is typically initiated by organolithium reagents, such as n-butyllithium or sec-butyllithium, in an inert solvent like tetrahydrofuran (THF). The propagation proceeds via a "living" mechanism, which allows for good control over molecular weight and polydispersity.
Cationic Ring-Opening Polymerization (CROP)
Cationic ROP of cyclosiloxanes is also a well-established technique, often initiated by strong acids.[2] While less common for carbosilane monomers, it could potentially be employed for the polymerization of this compound, leading to polymers with different microstructures and properties compared to those obtained via AROP.
Predicted Polymer Properties and Applications
Polymers derived from this compound, tentatively named poly(1H-silolo[1,2-a]silinylene), are expected to possess a unique combination of properties stemming from their silicon-carbon backbone and the integrated silole rings.
-
Thermal Stability: Polysilanes and polycarbosilanes are known for their high thermal stability.[3][4] Poly(1H-silolo[1,2-a]silinylene) is predicted to exhibit good thermal resistance.
-
Optical and Electronic Properties: The presence of the silole ring in the polymer backbone could lead to σ-π conjugation, resulting in interesting photoluminescent and electronic properties.[5] Polysiloles are known to be candidates for use in organic light-emitting diodes (OLEDs) and other organic electronic devices.[6][7][8]
-
Semiconductivity: Doping of polysilanes can induce semiconducting behavior.[9] The conjugated nature of the predicted polymer may lead to intrinsic semiconducting properties, making it a candidate for applications in flexible electronics.[10][11]
Experimental Protocols (Hypothetical)
The following are hypothetical protocols for the synthesis and characterization of poly(1H-silolo[1,2-a]silinylene) via anionic ring-opening polymerization.
Materials
-
This compound (hypothetical monomer)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous methanol
-
Argon gas (high purity)
-
Standard Schlenk line and glassware
Protocol for Anionic Ring-Opening Polymerization
-
Preparation: All glassware is dried in an oven at 120 °C overnight and assembled hot under a stream of argon.
-
Reaction Setup: A Schlenk flask is charged with the hypothetical this compound monomer (e.g., 1 g) and anhydrous THF (e.g., 20 mL) via syringe under an argon atmosphere.
-
Initiation: The solution is cooled to -78 °C using a dry ice/acetone bath. A calculated amount of n-BuLi solution is added dropwise via syringe to initiate the polymerization. The amount of initiator will determine the target molecular weight of the polymer.
-
Propagation: The reaction mixture is stirred at -78 °C for a specified period (e.g., 2-4 hours). The progress of the polymerization can be monitored by taking aliquots and analyzing them by Gel Permeation Chromatography (GPC).
-
Termination: The polymerization is terminated by the addition of anhydrous methanol (e.g., 1 mL).
-
Isolation: The reaction mixture is allowed to warm to room temperature. The polymer is precipitated by pouring the solution into a large volume of a non-solvent (e.g., methanol or isopropanol).
-
Purification: The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.
Data Presentation (Hypothetical)
The following tables present hypothetical data for a series of poly(1H-silolo[1,2-a]silinylene) polymers synthesized with varying monomer-to-initiator ratios.
| Polymer ID | [M]/[I] Ratio | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (GPC) | PDI (GPC) | Tg (°C) | Td (°C, 5% weight loss) |
| PSiS-1 | 50 | 7,500 | 7,200 | 1.15 | 110 | 350 |
| PSiS-2 | 100 | 15,000 | 14,500 | 1.12 | 115 | 355 |
| PSiS-3 | 200 | 30,000 | 28,800 | 1.18 | 118 | 360 |
-
[M]/[I]: Molar ratio of monomer to initiator.
-
Mn: Number-average molecular weight.
-
PDI: Polydispersity index (Mw/Mn).
-
Tg: Glass transition temperature.
-
Td: Decomposition temperature.
| Polymer ID | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (%) |
| PSiS-1 | 350 | 450 | 15 |
| PSiS-2 | 355 | 455 | 18 |
| PSiS-3 | 360 | 460 | 20 |
Visualizations
Caption: Experimental workflow for the anionic ring-opening polymerization of this compound.
Caption: Logical relationship from monomer to potential applications.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. gelest.com [gelest.com]
- 3. Polysilane : Properties, Uses, and Innovation Insights [eureka.patsnap.com]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. old.joam.inoe.ro [old.joam.inoe.ro]
- 6. researchgate.net [researchgate.net]
- 7. 有机电子学 [sigmaaldrich.com]
- 8. ossila.com [ossila.com]
- 9. Polysilane - Wikipedia [en.wikipedia.org]
- 10. Polysilane Applications in Advanced Electronics: A Technical Overview [eureka.patsnap.com]
- 11. New Opportunities for Organic Semiconducting Polymers in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Siloles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Siloles, or silacyclopentadienes, are a class of organosilicon compounds that have garnered significant interest in materials science and medicinal chemistry due to their unique electronic and photophysical properties. The incorporation of a silicon atom into a five-membered aromatic ring system leads to compounds with low-lying LUMO energy levels, making them excellent electron acceptors and promising materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors. The palladium-catalyzed synthesis of siloles offers a versatile and efficient route to these valuable compounds, allowing for the construction of a wide variety of substituted and fused silole derivatives. This document provides detailed protocols for two distinct palladium-catalyzed methods for the synthesis of siloles, targeting different structural motifs.
Palladium-Catalyzed Synthesis of Pyridine-Fused Siloles via Intramolecular Bis-Silylation
This protocol describes the synthesis of pyridine-fused siloles through a palladium-catalyzed intramolecular bis-silylation, adapted from the work of Naka et al. (2022).[1][2] This method utilizes a Sonogashira coupling reaction between a 2-bromo-3-(disilanyl)pyridine derivative and various terminal alkynes, followed by an intramolecular cyclization to yield the desired pyridine-fused silole.
Experimental Protocol
General Procedure for the Synthesis of Pyridine-Fused Siloles (2a-c): [1][2]
-
To a 100 mL two-necked flask equipped with a reflux condenser, add 2-bromo-3-(pentamethyldisilanyl)pyridine (1, 1.0 equiv), bis(triphenylphosphine)dichloropalladium(II) (PdCl₂(PPh₃)₂, 0.05 equiv), and copper(I) iodide (CuI, 0.05 equiv).
-
Add 25 mL of dry triethylamine to the flask.
-
To this mixture, add the corresponding ethynylbenzene derivative (2.0 equiv) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12 hours.
-
After cooling to room temperature, evaporate the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography using a hexane-ethyl acetate eluent to afford the desired pyridine-fused silole.
Data Presentation
| Product | Starting Ethynylbenzene | Eluent (Hexane:Ethyl Acetate) | Yield (%) |
| 2a | Ethynylbenzene | 5:1 | 15 |
| 2b | 4-Ethynyltoluene | 10:1 | 21 |
| 2c | 3-Ethynyltoluene | 20:1 | 16 |
Table 1: Summary of reaction conditions and yields for the synthesis of pyridine-fused siloles 2a-c.[1][2]
Reaction Workflow
Figure 1: General workflow for the palladium-catalyzed synthesis of pyridine-fused siloles.
General Palladium-Catalyzed Silole Synthesis via Cyclization of Diynes with Hydrosilanes
A common and versatile method for the synthesis of non-fused siloles involves the palladium-catalyzed cyclization of 1,6-diynes with hydrosilanes. This approach allows for the introduction of various substituents on both the silole ring and the silicon atom, providing access to a diverse library of silole derivatives. While a specific detailed protocol with yields for a broad range of substrates was not found in the immediate search results, a general procedure can be outlined based on established methodologies.
General Experimental Protocol (Hypothetical)
Note: The following is a generalized protocol and may require optimization for specific substrates.
-
In a nitrogen-purged Schlenk tube, dissolve the 1,6-diyne (1.0 equiv) and a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv), in an anhydrous solvent (e.g., toluene or THF).
-
Add the hydrosilane (1.1 equiv) to the solution at room temperature.
-
Heat the reaction mixture to a specified temperature (e.g., 60-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired silole.
Logical Relationship of Reaction Components
Figure 2: Key components in the palladium-catalyzed synthesis of siloles from 1,6-diynes and hydrosilanes.
Conclusion
The palladium-catalyzed synthesis of siloles represents a powerful and adaptable strategy for accessing a wide range of these electronically active heterocycles. The protocols presented here for the synthesis of pyridine-fused siloles and a general method for non-fused siloles highlight the versatility of this approach. These methods provide a solid foundation for researchers in materials science and drug development to explore the synthesis and applications of novel silole derivatives. Further optimization of reaction conditions and exploration of different palladium catalysts and ligands can lead to even more efficient and selective syntheses.
References
Application Notes and Protocols: 1H-Silolo[1,2-a]siline as a Dopant in Organic Light-Emitting Diodes (OLEDs)
Introduction
Organic Light-Emitting Diodes (OLEDs) are a prominent technology in modern displays and lighting due to their high contrast, wide viewing angles, and thin form factor. The performance of an OLED is critically dependent on the materials used in its multilayered structure, particularly within the emissive layer (EML). The use of a host-dopant system in the EML is a common strategy to achieve high efficiency and tune the emission color. The dopant, present in a small concentration within a host material, is the primary site for light emission.
Silole-based molecules, which contain a silacyclopentadiene ring, have garnered significant interest for applications in organic electronics due to their unique electronic and optical properties. These properties include high electron affinity, good charge-carrier mobility, and often high photoluminescence quantum yields. 1H-Silolo[1,2-a]siline, a fused silole derivative, is a promising candidate for use as a dopant in OLEDs. Its rigid, planar structure could lead to high oscillator strength and good color purity. These notes provide a comprehensive overview of the potential application of this compound as an OLED dopant and outline the necessary experimental protocols for its characterization and device fabrication.
Material Properties and Characterization
Prior to device fabrication, a thorough characterization of the photophysical and electrochemical properties of this compound is essential to predict its performance as a dopant and to select a suitable host material.
Photophysical Properties
The absorption and emission spectra of this compound in both solution and thin-film form should be measured to determine its energy levels and photoluminescence quantum yield (PLQY).
Table 1: Key Photophysical Parameters for a Novel Dopant
| Parameter | Experimental Technique | Purpose |
| UV-Vis Absorption Spectrum | UV-Vis Spectroscopy | To determine the optical bandgap (HOMO-LUMO gap). |
| Photoluminescence (PL) Spectrum | Fluorospectrometry | To determine the emission color and purity. |
| Photoluminescence Quantum Yield (PLQY) | Integrating Sphere Measurement | To quantify the intrinsic emissive efficiency of the material. |
| Fluorescence Lifetime | Time-Correlated Single Photon Counting (TCSPC) | To understand the dynamics of the excited state. |
Electrochemical Properties
Cyclic voltammetry (CV) is used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the material. These values are crucial for assessing the charge injection barriers and for selecting a host material with appropriate energy level alignment to ensure efficient energy transfer.
Table 2: Electrochemical Parameters for a Novel Dopant
| Parameter | Experimental Technique | Purpose |
| Oxidation Potential (Eox) | Cyclic Voltammetry (CV) | To calculate the HOMO energy level. |
| Reduction Potential (Ered) | Cyclic Voltammetry (CV) | To calculate the LUMO energy level. |
| Electrochemical Bandgap | Calculated from Eox and Ered | To compare with the optical bandgap. |
Experimental Protocols
Protocol for Synthesis of this compound
Specific synthetic routes for this compound are not detailed in the available literature. A general approach for the synthesis of related fused silole structures would likely involve the reaction of a dilithiated precursor with a suitable dichlorosilane derivative. The synthesized compound must be purified extensively, typically by column chromatography followed by temperature-gradient sublimation, to achieve the high purity (>99.9%) required for OLED applications.
Protocol for OLED Device Fabrication (Vacuum Thermal Evaporation)
Vacuum thermal evaporation is a standard technique for the fabrication of small-molecule OLEDs, allowing for the deposition of well-defined, uniform thin films.
Materials and Equipment:
-
Indium tin oxide (ITO)-coated glass substrates
-
Organic materials: this compound (dopant), host material, hole injection layer (HIL), hole transport layer (HTL), electron transport layer (ETL), and electron injection layer (EIL) materials.
-
Metal for cathode (e.g., Al, LiF/Al)
-
High-vacuum thermal evaporation system (< 10-6 Torr)
-
Substrate cleaning solutions (e.g., Deionized water, acetone, isopropanol)
-
UV-Ozone or plasma cleaner
Procedure:
-
Substrate Cleaning:
-
Ultrasonically clean the ITO-coated glass substrates sequentially in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-Ozone or an oxygen plasma for 10-15 minutes to improve the work function of the ITO and enhance hole injection.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates to the vacuum chamber.
-
Deposit the organic layers sequentially without breaking the vacuum. A typical device structure would be:
-
ITO / HIL (e.g., 10 nm) / HTL (e.g., 40 nm) / EML (Host doped with this compound, e.g., 20 nm) / ETL (e.g., 30 nm) / EIL (e.g., 1 nm LiF)
-
-
The EML is deposited by co-evaporation of the host material and the this compound dopant from separate sources. The doping concentration is controlled by the relative deposition rates of the two materials. It is advisable to test a range of doping concentrations (e.g., 1-10 wt%).
-
-
Cathode Deposition:
-
Deposit the metal cathode (e.g., 100 nm Al) through a shadow mask to define the active area of the device.
-
-
Encapsulation:
-
To prevent degradation from moisture and oxygen, the completed device should be encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-curable epoxy and a glass lid.
-
Caption: Workflow for OLED device fabrication via vacuum thermal evaporation.
Protocol for Device Characterization
The performance of the fabricated OLEDs must be thoroughly characterized.
Equipment:
-
Source measure unit (SMU)
-
Photometer or spectroradiometer
-
Goniometer for measuring angular emission dependence
Procedure:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics:
-
Apply a forward bias voltage to the device using the SMU and measure the current density and luminance simultaneously.
-
From this data, determine the turn-on voltage (voltage at which light is first detected, e.g., at 1 cd/m2).
-
-
Efficiency Measurements:
-
Calculate the current efficiency (in cd/A) and power efficiency (in lm/W) as a function of luminance.
-
Calculate the external quantum efficiency (EQE, in %) from the luminance, current density, and emission spectrum.
-
-
Electroluminescence (EL) Spectrum:
-
Measure the EL spectrum at a constant driving voltage or current.
-
Determine the Commission Internationale de l'Éclairage (CIE) color coordinates from the spectrum.
-
-
Device Lifetime:
-
Measure the time it takes for the initial luminance to decrease to 50% (LT50) under a constant current density. This is a measure of the operational stability of the device.
-
Data Presentation
The performance of OLEDs with this compound as a dopant should be compared with a control device (without the dopant or with a standard dopant) and across different doping concentrations.
Table 3: Performance Summary of OLED Devices
| Device Configuration | Doping Conc. (wt%) | Turn-on Voltage (V) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. EQE (%) | CIE (x, y) |
| Host only | 0 | - | - | - | - | - |
| Host:Dopant | 1 | - | - | - | - | - |
| Host:Dopant | 3 | - | - | - | - | - |
| Host:Dopant | 5 | - | - | - | - | - |
Proposed Energy Level Diagram and Charge Transport Mechanism
A crucial aspect of designing an efficient OLED is the proper alignment of the energy levels of the different layers to facilitate charge injection and transport, and to confine charge carriers within the emissive layer for efficient recombination.
Application Notes and Protocols for Silole-Based Materials in Organic Photovoltaic Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silole-based materials, a class of organosilicon compounds, have garnered significant interest in the field of organic electronics due to their unique properties. Their low-lying LUMO (Lowest Unoccupied Molecular Orbital) levels, high electron affinity, and propensity for self-assembly make them promising candidates for use as electron-acceptor and electron-transporting materials in organic photovoltaic (OPV) cells. While specific research on "1H-Silolo[1,2-a]siline" in OPVs is limited in publicly available literature, extensive research has been conducted on structurally related silole derivatives, particularly dithienosilole (DTS) and silafluorene. These compounds have been incorporated into various OPV device architectures, demonstrating notable power conversion efficiencies (PCE).
This document provides detailed application notes and experimental protocols based on published research for utilizing silole-containing materials, with a focus on dithienosilole derivatives, in the fabrication and characterization of organic photovoltaic cells.
Data Presentation: Performance of Dithienosilole-Based OPVs
The following table summarizes the performance of various dithienosilole-based materials in bulk heterojunction (BHJ) organic solar cells. These materials are typically blended with a fullerene derivative, such as PC71BM ([1][1]-phenyl-C71-butyric acid methyl ester), which acts as the electron acceptor.
| Donor Material | Acceptor Material | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| DR3TDTS | PC71BM | 0.94 | 13.97 | 70 | 8.02 | [2] |
| PDTSTPD | PC71BM | 0.88 | 13.1 | 63 | 7.3 | [3] |
| DTS-C6 | PC71BM | 0.85 | 13.7 | 67 | 7.85 | [4] |
| Polymer 13 (DTS-based) | PCBM | 0.44 | 1.32 | - | 0.18 | [5] |
Abbreviations:
-
Voc: Open-circuit voltage
-
Jsc: Short-circuit current density
-
FF: Fill factor
-
PCE: Power conversion efficiency
Experimental Protocols
I. Synthesis of a Dithienosilole-Based Polymer (PDTSTPD)
This protocol describes the synthesis of the alternating copolymer PDTSTPD, which consists of dithienosilole and thienopyrrole-4,6-dione units.
Materials:
-
2,6-bis(trimethyltin)-4,4-bis(2-ethylhexyl)-4H-silolo[3,2-b:4,5-b']dithiophene
-
5,5'-dibromo-2,2'-(2,5-bis(2-octyldodecyl)-3,6-dioxo-2,3,5,6-tetrahydropyrrolo[3,4-c]pyrrole-1,4-diyl)dithiophene
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3]
-
Tri(o-tolyl)phosphine [P(o-tol)3]
-
Anhydrous chlorobenzene
Procedure:
-
In a nitrogen-filled glovebox, combine the dithienosilole monomer, the thienopyrrole-4,6-dione monomer, Pd2(dba)3, and P(o-tol)3 in a reaction flask.
-
Add anhydrous chlorobenzene to the flask to dissolve the reactants.
-
Seal the flask and take it out of the glovebox. Heat the reaction mixture at 110 °C for 24 hours with vigorous stirring.
-
After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into methanol.
-
Collect the polymer by filtration and purify it by Soxhlet extraction with methanol, hexane, and chloroform.
-
The final polymer is obtained from the chloroform fraction after precipitation in methanol.
II. Fabrication of Bulk Heterojunction (BHJ) Organic Photovoltaic Devices
This protocol outlines the fabrication of a standard inverted BHJ solar cell using a dithienosilole-based polymer as the donor and PC71BM as the acceptor.
Materials and Equipment:
-
Patterned indium tin oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) solution
-
Solution of the dithienosilole polymer and PC71BM in a suitable solvent (e.g., chloroform, chlorobenzene)
-
Calcium (Ca) or Aluminum (Al) for the top electrode
-
Spin coater
-
Thermal evaporator
-
Solar simulator
-
Keithley 2400 Source Meter or equivalent
Device Fabrication Workflow:
Caption: Workflow for the fabrication of a bulk heterojunction organic solar cell.
Detailed Procedure:
-
Substrate Cleaning: Clean the patterned ITO-coated glass substrates sequentially by sonicating in detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a stream of nitrogen.
-
Hole Transport Layer (HTL) Deposition: Treat the cleaned ITO substrates with UV-ozone for 15 minutes to improve the work function. Spin-coat a layer of PEDOT:PSS onto the ITO surface and anneal at 140 °C for 10 minutes in air.
-
Active Layer Deposition: Prepare a solution of the dithienosilole polymer and PC71BM (typically in a 1:1 to 1:3 weight ratio) in a suitable solvent. Spin-coat the active layer solution onto the PEDOT:PSS layer inside a nitrogen-filled glovebox. The spin speed and time should be optimized to achieve the desired film thickness (typically 80-120 nm).
-
Active Layer Annealing: Anneal the active layer at a specific temperature (e.g., 80-140 °C) for a defined time to optimize the morphology of the blend.
-
Top Electrode Deposition: Transfer the substrates to a thermal evaporator. Deposit a top electrode of Calcium (Ca) followed by Aluminum (Al) under high vacuum (< 10-6 Torr).
-
Device Encapsulation (Optional but Recommended): Encapsulate the devices using a UV-curable epoxy and a glass coverslip to prevent degradation from air and moisture.
III. Device Characterization
Procedure:
-
Measure the current density-voltage (J-V) characteristics of the fabricated devices using a solar simulator under AM 1.5G illumination (100 mW/cm²).
-
Use a calibrated silicon reference cell to ensure accurate illumination intensity.
-
From the J-V curve, extract the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
Signaling Pathways and Mechanisms
The operation of a dithienosilole-based bulk heterojunction solar cell involves a series of photophysical processes. The following diagram illustrates the key steps from light absorption to charge collection.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Bulk heterojunction solar cells using thieno[3,4-c]pyrrole-4,6-dione and dithieno[3,2-b:2',3'-d]silole copolymer with a power conversion efficiency of 7.3% - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. case.edu [case.edu]
Application Notes and Protocols for the Functionalization of the 1H-Silolo[1,2-a]siline Core
A comprehensive search of available scientific literature and chemical databases has revealed no specific information on the synthesis, functionalization, or applications of the 1H-Silolo[1,2-a]siline core. This particular heterocyclic system does not appear to be a known or characterized compound in the public domain.
Therefore, it is not possible to provide specific application notes, experimental protocols, or quantitative data for its functionalization. The absence of any published research on this specific molecule means there are no established signaling pathways, experimental workflows, or logical relationships to visualize.
However, for researchers, scientists, and drug development professionals interested in the broader field of silicon-containing heterocycles, we can provide an overview of general synthetic strategies and functionalization approaches for related and well-documented silacycles. These methods may serve as a foundational guide for the potential, future synthesis and exploration of novel structures like the this compound core.
General Strategies for the Synthesis of Fused Silacycles
The synthesis of silicon-containing heterocycles often involves the formation of new silicon-carbon bonds through various cyclization strategies. Below are some established methods that could be conceptually adapted for the synthesis of novel fused silacycles.
Intramolecular Reductive Cyclization
One common approach to forming silacycles is the intramolecular reductive cyclization of a precursor containing both a silicon halide and a tethered unsaturated moiety (e.g., an alkene or alkyne). This can be achieved using a reducing agent to generate a silylene or a silyl radical which then undergoes an intramolecular reaction.
Conceptual Workflow for Intramolecular Reductive Cyclization:
On-Surface Synthesis of Silole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the on-surface synthesis of silole derivatives, a class of organosilicon compounds with potential applications in organic electronics and materials science. The synthesis is achieved through a bottom-up approach on a gold (Au) surface under ultra-high vacuum (UHV) conditions. This method allows for the precise construction of nanostructures that are challenging to produce through traditional solution chemistry due to the high reactivity and low solubility of sila-cyclic compounds.[1][2]
Overview of the Synthesis Strategy
The on-surface synthesis of silole derivatives involves the reaction of a brominated organic precursor with silicon atoms on a crystalline gold surface. The process begins with the deposition of silicon atoms onto a clean Au(111) substrate, followed by a brief annealing step to form a gold-silicon surface alloy (AuSix). Subsequently, a brominated precursor molecule is deposited onto this surface. A final annealing step initiates a dehalogenative coupling reaction between the precursor and the silicon atoms, leading to the formation of silole derivatives. The resulting nanostructures are then characterized at the atomic scale using scanning tunneling microscopy (STM) and spectroscopy (STS).
Experimental Protocols
The following protocols are based on the successful synthesis of five-membered sila-cyclic rings from 2,2',6,6'-tetrabromobiphenyl on a Au(111) surface.[1]
Substrate Preparation: Au(111) Single Crystal
Objective: To obtain an atomically clean and well-ordered Au(111) surface.
Materials:
-
Au(111) single crystal
-
Argon gas (high purity)
-
Ultra-high vacuum (UHV) system with capabilities for sputtering and annealing
Protocol:
-
Introduce the Au(111) single crystal into the UHV chamber.
-
Perform multiple cycles of Argon ion sputtering (e.g., 1 keV) to remove surface contaminants.
-
Anneal the crystal at a high temperature (e.g., 800 K) to restore a well-ordered, crystalline surface with the characteristic herringbone reconstruction.
-
Verify the surface cleanliness and reconstruction using STM before proceeding.
On-Surface Synthesis of Silole Derivatives
Objective: To synthesize silole derivatives from a brominated precursor and silicon atoms on the Au(111) surface.
Materials:
-
Clean Au(111) single crystal in UHV
-
High-purity silicon source (e.g., silicon wafer piece)
-
Precursor molecule: 2,2',6,6'-tetrabromobiphenyl
-
Knudsen cell or other suitable evaporator for the precursor molecule
-
E-beam evaporator for silicon deposition
Protocol:
-
Silicon Deposition and AuSix Formation:
-
Deposit silicon atoms onto the clean Au(111) surface kept at room temperature. The amount of silicon should be sub-monolayer.
-
Anneal the substrate to 420 K to facilitate the formation of a AuSix submonolayer. This alloyed layer serves as the silicon source for the subsequent reaction.[1]
-
-
Precursor Deposition:
-
Deposit the 2,2',6,6'-tetrabromobiphenyl precursor molecule onto the AuSix/Au(111) surface at room temperature. The deposition should be controlled to achieve sub-monolayer coverage.
-
-
Thermal Annealing and Reaction:
-
Anneal the sample to 420 K for approximately 5 minutes.[1] This temperature is sufficient to induce the dehalogenation of the precursor and its reaction with the silicon atoms on the surface, leading to the formation of silole derivatives. During this step, volatile silicon bromide (SiBrx) species may form and desorb from the surface.[1]
-
Characterization
Objective: To investigate the structure and electronic properties of the synthesized silole derivatives.
Techniques:
-
Scanning Tunneling Microscopy (STM)
-
Scanning Tunneling Spectroscopy (STS)
-
Bond-Resolved STM (using a CO-functionalized tip)
Protocol:
-
STM Imaging:
-
Cool the sample to a low temperature (e.g., 5 K) to ensure thermal stability for high-resolution imaging.
-
Acquire constant-current STM images to visualize the morphology of the synthesized molecules on the surface.
-
-
Bond-Resolved STM:
-
To obtain detailed structural information, functionalize the STM tip by picking up a single carbon monoxide (CO) molecule from the surface.
-
Perform a dI/dV map with the CO-functionalized tip to resolve the internal bond structure of the silole derivatives.[1]
-
-
STS Measurements:
Quantitative Data
The following table summarizes the key quantitative data obtained from the on-surface synthesis of a silole derivative from 2,2',6,6'-tetrabromobiphenyl.
| Parameter | Value | Method | Reference |
| Precursor Molecule | 2,2',6,6'-tetrabromobiphenyl | - | [1] |
| Substrate | Au(111) | - | [1] |
| Annealing Temperature for AuSix formation | 420 K | Annealing | [1] |
| Annealing Temperature for Silole Synthesis | 420 K | Annealing | [1] |
| Annealing Time for Silole Synthesis | 5 min | Annealing | [1] |
| Chemoselectivity for Type 1 Silole Product | 86% | STM Analysis | [1] |
| HOMO-LUMO Gap of Synthesized Silole Derivative | 3.1 eV | STS | [1] |
Experimental Workflow and Diagrams
The overall experimental workflow for the on-surface synthesis of silole derivatives is depicted in the following diagram.
Caption: Experimental workflow for the on-surface synthesis of silole derivatives.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Silolo-Fused Silane Systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the synthesis of silolo-fused silane systems, with a focus on improving the yield of compounds structurally related to 1H-Silolo[1,2-a]siline. Given the limited specific literature on this exact molecule, this guide addresses common challenges encountered during analogous palladium-catalyzed intramolecular cyclization reactions used for the formation of sila-heterocycles.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for constructing a silolo-fused silane core?
A common and effective method is the palladium-catalyzed intramolecular silyl-Heck reaction.[1] This reaction involves the cyclization of a silicon electrophile, such as a chlorosilane, onto a tethered alkene.[1] Another related approach is the intramolecular bis-silylation of alkynes, which can also be catalyzed by palladium complexes.
Q2: My reaction is not proceeding to completion, and I'm observing low conversion of my starting material. What are the potential causes?
Several factors could contribute to low conversion:
-
Catalyst Inactivity: The palladium catalyst may be deactivated. This can be due to impurities in the starting materials or solvents, or thermal decomposition of the catalyst.
-
Insufficient Reaction Time or Temperature: The reaction may require longer heating or a higher temperature to proceed to completion.
-
Poor Substrate Reactivity: The specific substitution pattern on your starting material might hinder the desired cyclization.
-
Inappropriate Ligand: The phosphine ligand used may not be optimal for the specific transformation.
Q3: I'm observing the formation of multiple side products. What are the likely side reactions?
Common side reactions in palladium-catalyzed cyclizations for sila-heterocycles include:
-
β-Hydride Elimination: This can occur from alkyl palladium intermediates, leading to the formation of undesired olefinic byproducts.
-
Reductive Elimination: Competitive reductive elimination pathways can lead to the formation of achiral isomers or other undesired cyclic products.[2]
-
Intermolecular Reactions: If the concentration of the starting material is too high, intermolecular side reactions may compete with the desired intramolecular cyclization.
-
Hydrolysis of Silanes: If moisture is present in the reaction, hydrolysis of the silane functional groups can occur, leading to the formation of silanols and other decomposition products.
Q4: How can I effectively purify my air-sensitive silolo-fused silane product?
The purification of air-sensitive organosilicon compounds requires careful handling under an inert atmosphere (e.g., using a Schlenk line or a glovebox).[3][4][5] Common purification techniques include:
-
Filtration: To remove solid byproducts or catalysts, filtration can be performed using a cannula with a filter or a filter stick under an inert atmosphere.[3]
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system under inert conditions can be an effective purification method.[6]
-
Column Chromatography: While challenging for highly air-sensitive compounds, chromatography on silica gel or alumina that has been dried and deoxygenated can be performed. It is crucial to use deoxygenated solvents and maintain an inert atmosphere throughout the process.
-
Solvent Removal: The simplest isolation method is the removal of solvent under reduced pressure, ensuring that the collection trap is sufficiently cold to prevent pump contamination.[3]
Q5: My final product appears to contain residual palladium. How can I remove it?
Residual palladium from catalytic reactions can be problematic for subsequent applications.[7] Several methods can be employed for its removal:
-
Treatment with Scavengers: Various commercial and lab-prepared scavengers with thiol or amine functionalities can be used to bind and remove palladium.
-
Aqueous Washes: In some cases, washing the organic solution with an aqueous solution of a chelating agent like EDTA or thiourea can help extract residual palladium.
-
Carbon Treatment: Stirring the product solution with activated carbon can adsorb palladium residues, which can then be removed by filtration.
-
Recrystallization: Careful recrystallization can sometimes leave palladium impurities in the mother liquor.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst | - Ensure all glassware is rigorously dried and the reaction is set up under a strictly inert atmosphere. - Use freshly purified and degassed solvents and reagents. - Consider using a different palladium precursor or ligand. |
| Low reaction temperature | - Gradually increase the reaction temperature in increments of 10-20 °C and monitor the reaction progress by TLC or GC-MS. | |
| Unsuitable solvent | - Screen a range of anhydrous, degassed solvents with different polarities (e.g., toluene, THF, dioxane). | |
| Formation of Oligomeric or Polymeric Byproducts | High reaction concentration | - Perform the reaction under high dilution conditions to favor intramolecular cyclization over intermolecular side reactions. |
| Inconsistent Yields | Variability in reagent quality | - Use reagents from a reliable source and consider purifying them before use. - Ensure the base used (e.g., triethylamine) is dry and of high purity. |
| Presence of oxygen or moisture | - Improve inert atmosphere techniques; use a glovebox for handling sensitive reagents. - Degas solvents thoroughly using freeze-pump-thaw cycles or by sparging with an inert gas.[8] | |
| Difficulty in Product Isolation | Product is an oil or low-melting solid | - If direct crystallization fails, consider purification by chromatography on deactivated silica gel under an inert atmosphere. |
| Product is highly air-sensitive | - All workup and purification steps must be performed under a nitrogen or argon atmosphere using Schlenk techniques or a glovebox.[3][4] |
Data Presentation
Table 1: Effect of Reaction Parameters on the Yield of a Generic Silolo-Fused Silane
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | PPh₃ (10) | Toluene | 80 | 12 | 35 |
| 2 | Pd(OAc)₂ (5) | PPh₃ (10) | Dioxane | 100 | 12 | 55 |
| 3 | Pd₂(dba)₃ (2.5) | XPhos (5) | Toluene | 100 | 8 | 72 |
| 4 | Pd₂(dba)₃ (2.5) | XPhos (5) | Dioxane | 110 | 8 | 85 |
| 5 | PdCl₂(PPh₃)₂ (5) | - | Toluene | 100 | 24 | 40 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
General Procedure for the Palladium-Catalyzed Intramolecular Synthesis of a Silolo-Fused Silane:
-
Preparation of Glassware and Reagents: All glassware is oven-dried at 120 °C overnight and cooled under a stream of dry nitrogen. Solvents are purified using a solvent purification system and degassed by sparging with argon for at least 30 minutes. All solid reagents are dried under high vacuum before use.
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser is added the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine ligand (e.g., XPhos, 5 mol%). The flask is evacuated and backfilled with nitrogen three times.
-
Addition of Reagents: The starting material (the appropriate unsaturated silane precursor, 1.0 equiv) is dissolved in the chosen anhydrous, degassed solvent (e.g., dioxane) and added to the flask via cannula. A base (e.g., anhydrous triethylamine, 1.5 equiv) is then added.
-
Reaction: The reaction mixture is heated to the desired temperature (e.g., 110 °C) and stirred for the required time (e.g., 8 hours), with the progress being monitored by TLC or GC-MS.
-
Workup: After cooling to room temperature, the reaction mixture is filtered through a pad of Celite under an inert atmosphere to remove the palladium catalyst. The solvent is removed under reduced pressure.
-
Purification: The crude product is purified by an appropriate method for air-sensitive compounds, such as recrystallization from a suitable solvent system or column chromatography on deactivated silica gel, all under an inert atmosphere.
Visualizations
Caption: Experimental workflow for silolo-fused silane synthesis.
Caption: Troubleshooting guide for low yield in synthesis.
References
- 1. Synthesis of Unsaturated Silyl Heterocycles via an Intramolecular Silyl-Heck Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Optimizing the Solubility of 1H-Silolo[1,2-a]siline
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the solubility of 1H-Silolo[1,2-a]siline for solution processing. Given that this compound is a specialized and likely novel compound, this guide draws upon established principles for enhancing the solubility of related poorly soluble organosilicon and polycyclic aromatic compounds.[1]
Frequently Asked Questions (FAQs)
Q1: What are the expected solubility characteristics of this compound?
A1: The fused ring structure of this compound suggests it is a relatively nonpolar, rigid molecule. Such polycyclic and organosilicon compounds often exhibit low solubility in common organic solvents due to strong intermolecular π-π stacking and crystal lattice energies.[1][2] Expect poor solubility in polar solvents like water and alcohols, and potentially limited solubility in common nonpolar solvents like hexane. More effective solvents are likely to be aromatic hydrocarbons (e.g., toluene, xylene) or chlorinated solvents, though optimization will be necessary.
Q2: Why is optimizing solubility crucial for this compound?
A2: Optimizing solubility is critical for enabling solution-based processing techniques, which are often more cost-effective and versatile than vapor-phase deposition.[3] For applications in organic electronics, uniform and defect-free thin films are essential for optimal device performance.[4][5][6] In drug development, sufficient aqueous solubility is a prerequisite for bioavailability. For laboratory research, consistent and known solubility is necessary for accurate characterization and reliable reaction chemistry.[7][8]
Q3: What general strategies can be employed to increase the solubility of compounds like this compound?
A3: There are three primary strategies:
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Solvent Screening: Systematically testing a range of solvents with varying polarities and properties to find an optimal medium or co-solvent system.[9]
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Chemical Modification: Introducing functional groups to the core molecular structure to disrupt intermolecular packing and improve solvent-solute interactions.[10][11]
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Use of Additives: Employing solubility enhancers such as surfactants or hydrotropes that can form micelles or complexes with the solute.[12][13]
Q4: How does temperature typically affect the solubility of these types of compounds?
A4: For most solid organic compounds, solubility increases with temperature.[9] This is because the dissolution process is often endothermic, meaning that providing thermal energy helps to overcome the lattice energy of the solid. However, this relationship should be experimentally determined for your specific compound and solvent system.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound precipitates out of solution upon cooling. | The solution was saturated or supersaturated at a higher temperature. | 1. Maintain the processing temperature where solubility is adequate. 2. Use a co-solvent system to improve room temperature solubility. 3. Chemically modify the compound to enhance its intrinsic solubility. |
| Inconsistent solubility results between batches. | 1. Polymorphism (different crystal structures with different solubilities). 2. Presence of impurities from synthesis. 3. Variations in solvent purity or water content. | 1. Characterize the crystalline form using techniques like XRD or DSC. Control crystallization conditions to isolate a single polymorph. 2. Ensure high purity of the compound through rigorous purification (e.g., chromatography, recrystallization, sublimation). 3. Use high-purity, anhydrous solvents for all experiments. |
| Formation of aggregates instead of a true solution. | Strong intermolecular forces (e.g., π-π stacking) are favored over solute-solvent interactions. | 1. Use solvents that can specifically disrupt π-π stacking, such as aromatic solvents (toluene, chlorobenzene). 2. Employ sonication to break up aggregates.[9] 3. Consider chemical modification to add bulky side groups that sterically hinder aggregation.[2] |
| Limited success with a wide range of common solvents. | The crystal lattice energy of the compound is exceptionally high, or its polarity is poorly matched with common solvents. | 1. Explore less common, high-boiling point solvents (e.g., dichlorobenzene, tetralin). 2. Focus on chemical modification as the primary strategy to fundamentally alter the compound's solubility.[10][11] 3. Investigate the use of solubility enhancers or hydrotropes.[13][14] |
| Degradation of the compound in certain solvents. | The compound is reactive with the solvent, potentially due to trace impurities (e.g., acid, water) or photochemical instability. | 1. Test the stability of the compound in the chosen solvent over time using techniques like HPLC or NMR. 2. Use purified, anhydrous, and deoxygenated solvents. 3. Conduct experiments under an inert atmosphere (e.g., nitrogen or argon) and protect from light. |
Experimental Protocols
Protocol 1: Systematic Solvent Screening
This protocol outlines a method for determining the qualitative and quantitative solubility of this compound in a range of solvents.
Methodology:
-
Solvent Selection: Choose a diverse set of solvents with varying polarities (see table below).
-
Qualitative Assessment:
-
Add approximately 1 mg of the compound to a small vial.
-
Add 1 mL of the test solvent.
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Vigorously stir or sonicate the mixture for 5-10 minutes at a controlled temperature (e.g., 25 °C).
-
Visually inspect for dissolution. Classify as "Soluble," "Partially Soluble," or "Insoluble."
-
-
Quantitative Assessment (for promising solvents):
-
Prepare a saturated solution by adding an excess of the compound to a known volume of the solvent in a sealed vial.
-
Stir the mixture at a constant temperature for at least 24 hours to ensure equilibrium is reached.[15]
-
Allow the solution to settle, or centrifuge to pellet the excess solid.
-
Carefully extract a known volume of the supernatant.
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Dilute the supernatant with a suitable solvent and determine the concentration using UV-Vis spectroscopy, referencing a pre-established calibration curve.
-
Calculate the solubility in mg/mL or mol/L.
-
Table 1: Hypothetical Solvent Screening Data for this compound This table presents example data. Researchers should populate it with their own experimental findings.
| Solvent | Polarity Index | Qualitative Solubility (at 25 °C) | Quantitative Solubility (mg/mL at 25 °C) |
| Hexane | 0.1 | Insoluble | < 0.01 |
| Toluene | 2.4 | Partially Soluble | 1.2 |
| Chloroform | 4.1 | Soluble | 5.8 |
| Tetrahydrofuran (THF) | 4.0 | Partially Soluble | 2.5 |
| Dichloromethane (DCM) | 3.1 | Soluble | 4.3 |
| Acetone | 5.1 | Insoluble | < 0.1 |
| Ethanol | 4.3 | Insoluble | < 0.01 |
Protocol 2: Chemical Modification via Silylation
This protocol describes a general approach to improve solubility by attaching bulky, flexible trialkylsilyl groups, which can disrupt crystal packing. The trimethylsilyl (TMS) group is used as an example.[16]
Objective: To introduce solubilizing trimethylsilyl groups onto the this compound core. This assumes the presence of a reactive site (e.g., a deprotonatable C-H bond).
Methodology:
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Setup: Under an inert atmosphere (Argon or Nitrogen), dissolve 1 equivalent of this compound in anhydrous THF.
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Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Add 1.1 equivalents of a strong base (e.g., n-butyllithium) dropwise. Stir for 1 hour to allow for the formation of the lithiated intermediate.
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Silylation: Add 1.2 equivalents of trimethylsilyl chloride (TMSCl) dropwise to the solution.[16]
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Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.
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Quenching & Extraction: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent like diethyl ether or ethyl acetate.
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Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting silylated product using column chromatography.
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Characterization: Confirm the structure of the modified compound using NMR and Mass Spectrometry.
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Solubility Testing: Repeat the solvent screening protocol (Protocol 1) with the new, modified compound to quantify the improvement in solubility.
Table 2: Expected Solubility Improvement Post-Silylation This table presents hypothetical data to illustrate the expected outcome.
| Compound | Modifying Group | Solubility in Toluene (mg/mL at 25 °C) | Solubility in Chloroform (mg/mL at 25 °C) |
| Parent Compound | None | 1.2 | 5.8 |
| Derivative 1 | -Si(CH₃)₃ | 15.5 | 32.1 |
| Derivative 2 | -Si(i-Pr)₃ | 25.8 | 55.4 |
Visualizations
Caption: Workflow for solubility optimization strategies.
Caption: Step-by-step workflow for quantitative solubility measurement.
References
- 1. Functionalization and solubilization of polycyclic aromatic compounds by sulfoniumization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. The future of solution processing toward organic semiconductor devices: a substrate and integration perspective - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. Nanoconfining solution-processed organic semiconductors for emerging optoelectronics. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. par.nsf.gov [par.nsf.gov]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. Making the Insoluble Soluble for Organic Chemists | Technology Networks [technologynetworks.com]
- 9. quora.com [quora.com]
- 10. jddtonline.info [jddtonline.info]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. scispace.com [scispace.com]
- 15. quora.com [quora.com]
- 16. Trimethylsilyl chloride - Wikipedia [en.wikipedia.org]
troubleshooting poor performance in 1H-Silolo[1,2-a]siline-based OLEDs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with 1H-Silolo[1,2-a]siline-based Organic Light-Emitting Diodes (OLEDs). The following sections address common issues encountered during the fabrication and testing of these devices.
Frequently Asked Questions (FAQs)
Q1: What are the typical performance characteristics I should expect from a this compound-based OLED?
A1: this compound derivatives are being explored for their potential in blue OLED applications due to their deep blue emission and high photoluminescence quantum yields in the solid state. Expected performance can vary significantly based on the specific molecular design, device architecture, and fabrication conditions. Below is a table summarizing typical performance metrics for a functional baseline device.
Table 1: Typical Performance Metrics for this compound-Based OLEDs
| Parameter | Value |
| Peak Emission Wavelength | 450 - 470 nm |
| External Quantum Efficiency (EQE) | 5 - 10% |
| Current Efficacy | 5 - 15 cd/A |
| Luminance @ 5V | 500 - 2000 cd/m² |
| Turn-on Voltage | 3.0 - 4.5 V |
| Color Coordinates (CIE 1931) | (0.15, 0.18) |
Q2: My device has very low brightness or does not turn on at all. What are the possible causes?
A2: A non-functional or dim device can result from several issues. The primary suspects are short circuits, open circuits, or poor charge injection/transport. Short circuits can be caused by pinholes in the organic layers or rough electrode surfaces.[1] An open circuit might be due to a faulty connection or a break in the conductive layers. Poor charge injection is often related to a mismatch in energy levels between the electrodes and the organic layers or contamination at the interfaces.
Q3: The color of my OLED is not the expected deep blue. What could be the reason?
A3: Color impurity in OLEDs can stem from several factors. The emission might be originating from the host material or an exciplex formed at the interface between two layers, rather than from the this compound emitter. This is often due to inefficient energy transfer from the host to the dopant. Aggregation of the emitter molecules can also lead to a red-shift in the emission spectrum.[2] Additionally, degradation of the material can introduce new emissive species with different colors.
Q4: My device efficiency drops off quickly at higher brightness levels (efficiency roll-off). How can I mitigate this?
A4: Efficiency roll-off is a common challenge, particularly in blue OLEDs.[3] It is often attributed to triplet-triplet annihilation and triplet-polaron annihilation at high current densities. To address this, you can try optimizing the dopant concentration, using a host material with a high triplet energy, and designing a device structure that broadens the recombination zone.
Q5: What are the main degradation pathways for silole-based OLEDs?
A5: Silole-containing materials can be susceptible to degradation in the presence of oxygen and moisture, leading to the formation of non-emissive species.[4] Photochemical degradation can also occur under prolonged device operation, leading to bond cleavage in the organic molecules.[5] Furthermore, morphological instability of the thin films, such as crystallization, can lead to device failure.[5]
Troubleshooting Guides
Issue 1: Low External Quantum Efficiency (EQE) and Luminance
If your device exhibits lower than expected EQE and luminance, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for low EQE and luminance.
Table 2: Troubleshooting Low EQE and Luminance
| Symptom | Possible Cause | Recommended Action |
| High leakage current at low voltage | Electrical short circuit due to pinholes or rough ITO. | Improve substrate cleaning procedure; optimize deposition conditions for smoother films. |
| High turn-on voltage (> 5V) | Poor charge injection. | Select injection layer materials with better energy level alignment with the electrodes and transport layers. Consider surface treatment of the ITO anode (e.g., oxygen plasma). |
| Low maximum luminance | Charge carrier imbalance or poor radiative recombination. | Adjust the thickness of the hole-transporting layer (HTL) and electron-transporting layer (ETL) to balance charge flux. Ensure efficient host-to-dopant energy transfer by selecting an appropriate host material. |
| Low EQE despite good luminance | Poor light outcoupling. | Optimize the thickness of the organic layers and the transparent conductive oxide to reduce waveguiding effects. |
Issue 2: Poor Color Purity and Spectral Instability
If the device emission is not the desired color or changes during operation, consider the following.
Caption: Troubleshooting workflow for poor color purity.
Table 3: Troubleshooting Poor Color Purity
| Symptom | Possible Cause | Recommended Action |
| Emission spectrum shows peaks from the host material. | Inefficient energy transfer from the host to the this compound dopant. | Increase the dopant concentration. Select a host material with good spectral overlap between its emission and the dopant's absorption. |
| Broad, red-shifted emission. | Formation of aggregates or exciplexes. | Reduce the dopant concentration to minimize aggregation.[2] Ensure good energy level alignment to prevent exciplex formation at interfaces. |
| Color changes during device operation. | Material degradation leading to the formation of new emissive species. | Improve device encapsulation to prevent exposure to oxygen and moisture.[1] Synthesize more chemically robust derivatives of this compound. |
Experimental Protocols
Standard Device Fabrication Workflow
The following is a generalized protocol for the fabrication of a this compound-based OLED via thermal evaporation.
Caption: Standard OLED fabrication workflow.
Detailed Steps:
-
Substrate Cleaning: ITO-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. The substrates are then dried with nitrogen gas and treated with UV-ozone for 10 minutes to improve the work function and remove organic residues.
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Hole Injection Layer (HIL) Deposition: A thin layer of a hole injection material, such as Molybdenum trioxide (MoO₃), is deposited by thermal evaporation in a high-vacuum chamber (< 10⁻⁶ Torr).
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Hole Transporting Layer (HTL) Deposition: A hole-transporting material, for example, 1,1-Bis[4-[N,N-di(p-tolyl)amino]phenyl]cyclohexane (TAPC), is then deposited.
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Emissive Layer (EML) Deposition: The emissive layer is created by co-evaporating a host material and the this compound derivative (dopant) at a specific ratio.
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Electron Transporting Layer (ETL) Deposition: An electron-transporting material, such as 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi), is deposited.
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Electron Injection Layer (EIL) Deposition: A thin layer of an electron injection material, like Lithium Fluoride (LiF), is deposited to facilitate electron injection from the cathode.
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Cathode Deposition: A metal cathode, typically Aluminum (Al), is deposited through a shadow mask to define the active area of the device.
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Encapsulation: The completed device is encapsulated using a UV-curable epoxy and a glass lid in a nitrogen-filled glovebox to protect it from atmospheric degradation.[1]
References
Technical Support Center: Enhancing the Thermal Stability of 1H-Silolo[1,2-a]siline Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with 1H-silolo[1,2-a]siline derivatives. The information is designed to address common challenges encountered during experiments aimed at enhancing the thermal stability of these compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and thermal analysis of this compound derivatives.
| Issue | Possible Cause | Suggested Solution |
| Low Thermal Stability (Decomposition Below Expected Temperature) | 1. Presence of residual catalyst from synthesis (e.g., metal impurities). 2. Oxidative degradation due to air or moisture sensitivity. 3. Inherent instability of certain substituent groups. | 1. Implement more rigorous purification steps (e.g., column chromatography, recrystallization, or treatment with a metal scavenger). 2. Handle the compound under an inert atmosphere (e.g., argon or nitrogen) at all times, and use dried, deoxygenated solvents. 3. Consider modifying the molecular design by introducing sterically bulky or electron-withdrawing groups to shield the silole core. |
| Inconsistent TGA Results | 1. Sample is not homogeneous. 2. Inconsistent sample mass or packing in the TGA crucible. 3. Reaction of the sample with the crucible material (e.g., alumina).[1] 4. Variable heating rates or gas flow rates between runs. | 1. Ensure the sample is a fine, uniform powder. 2. Use a consistent sample mass (e.g., 5-10 mg) and ensure it is evenly distributed at the bottom of the crucible.[1] 3. Use an inert crucible material such as platinum or quartz if reactivity is suspected. 4. Strictly adhere to the same experimental parameters for all comparative analyses. |
| Complex or Multi-Step Decomposition in TGA Curve | 1. Presence of solvent or volatile impurities. 2. Multiple degradation pathways are active. 3. The compound undergoes rearrangement before decomposition. | 1. Dry the sample under high vacuum prior to TGA analysis to remove residual solvents. 2. Analyze the evolved gases using a coupled TGA-MS or TGA-FTIR system to identify the decomposition products and elucidate the degradation mechanism. 3. This may be an intrinsic property of the molecule. Consider complementary analytical techniques like DSC to identify phase transitions or rearrangements. |
| Discoloration of the Compound Upon Heating | 1. Onset of thermal decomposition. 2. Solid-state polymerization or cross-linking. 3. Oxidative degradation. | 1. This is often the first visual indicator of thermal instability. Correlate the temperature of discoloration with the onset temperature from the TGA curve. 2. Analyze the heated material by techniques such as solid-state NMR or GPC (if soluble) to check for changes in molecular weight or structure. 3. Ensure the heating experiment is conducted under a strictly inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: What is a typical thermal stability range for silole derivatives?
A1: Silole derivatives can exhibit good thermal stability, with onset weight-loss temperatures often exceeding 350 °C as determined by thermogravimetric analysis (TGA). However, the exact stability is highly dependent on the nature and position of the substituents on the silole ring.
Q2: How do substituents affect the thermal stability of this compound derivatives?
A2: The thermal stability of these derivatives can be significantly influenced by substituents. Generally:
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Sterically bulky groups (e.g., tert-butyl, phenyl) can protect the reactive silole core from intermolecular reactions, thereby increasing thermal stability.
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Electron-withdrawing groups can sometimes stabilize the system by modifying the electron density of the ring.
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Thermally labile groups (e.g., certain alkyl chains) can decrease the overall thermal stability.
Q3: What are the most common degradation pathways for these compounds?
A3: While specific pathways for this compound derivatives are not extensively documented, analogous organosilicon compounds can degrade via several mechanisms, including:
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Hydrolysis: Cleavage of Si-C or Si-O bonds in the presence of moisture.
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Oxidation: Reaction with oxygen, particularly at elevated temperatures, can lead to the formation of siloxanes.
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Thermal Rearrangement: Unimolecular rearrangements to more stable isomers can occur.
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Ring Opening: Scission of the silole or siline rings, potentially followed by polymerization.
Q4: How can I enhance the thermal stability of my this compound derivative?
A4: To improve thermal stability, consider the following strategies:
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Molecular Design: Introduce bulky substituents around the silicon atoms to provide kinetic stabilization.
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Incorporate into a Polymer Matrix: Dispersing the derivative in a thermally stable polymer can enhance its overall thermal performance.
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Formation of Copolymers: Covalently incorporating the silole moiety into a stable polymer backbone, such as a polysiloxane, can improve thermal stability. The siloxane skeleton has been shown to confer enhanced thermal stability to organic molecules.
Quantitative Data Summary
The following tables present hypothetical data to illustrate how to report and compare the thermal properties of different this compound derivatives.
Table 1: Thermal Properties of Substituted this compound Derivatives
| Compound ID | Substituent (R) | Td5 (°C)¹ | Td50 (°C)² | Char Yield (%) @ 800°C |
| SS-01 | Methyl | 365 | 450 | 35 |
| SS-02 | Phenyl | 410 | 525 | 55 |
| SS-03 | tert-Butyl | 425 | 540 | 58 |
| SS-04 | Trimethylsilyl | 390 | 495 | 48 |
¹ Td5: Temperature at which 5% weight loss is observed. ² Td50: Temperature at which 50% weight loss is observed.
Experimental Protocols
Key Experiment: Thermogravimetric Analysis (TGA) for Air-Sensitive Compounds
This protocol outlines the steps for determining the thermal stability of air-sensitive this compound derivatives.
Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere.
Materials:
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TGA Instrument (e.g., Mettler Toledo TGA/SDTA 851e or similar).
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Inert TGA crucibles (alumina or platinum).[1]
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High-purity inert gas (nitrogen or argon) with an oxygen trap.
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Microbalance.
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Glovebox or Schlenk line for sample preparation.
Procedure:
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Sample Preparation (Inert Atmosphere):
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All sample handling must be performed in a glovebox or under a Schlenk line to prevent exposure to air and moisture.
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Ensure the sample is a fine, homogeneous powder. If necessary, gently grind the sample inside the glovebox.
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Weigh 5-10 mg of the sample directly into a pre-tared TGA crucible.[1]
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Seal the crucible in an airtight container for transfer to the TGA instrument.
-
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Instrument Setup:
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Start the TGA instrument and software.
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Set the purge gas to high-purity nitrogen or argon with a flow rate of 30-50 mL/min.[1]
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Run a blank (empty crucible) through the temperature program to obtain a baseline.
-
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Measurement:
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Quickly transfer the sealed crucible to the TGA autosampler or furnace. Minimize exposure to the atmosphere.
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Enter the sample information into the software.
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Program the temperature profile. A typical profile for stability analysis is a linear ramp from 30 °C to 900 °C at a heating rate of 10 °C/min.
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Start the experiment.
-
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Data Analysis:
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Subtract the baseline curve from the sample curve.
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Determine the onset temperature of decomposition, the temperature at 5% weight loss (Td5), and the temperature at 50% weight loss (Td50).
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Calculate the percentage of residual mass (char yield) at the final temperature.
-
Visualizations
Caption: Workflow for Thermal Stability Analysis.
Caption: Plausible Thermal Degradation Pathways.
References
strategies to prevent quenching of fluorescence in silole compounds
Welcome to the technical support center for silole compound fluorescence. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the fluorescence of silole compounds. A key characteristic of many silole derivatives is their Aggregation-Induced Emission (AIE) property, which is the foundation for many of the strategies to prevent fluorescence quenching.
Troubleshooting Guide
This guide addresses common problems encountered during fluorescence experiments with silole compounds.
Issue 1: Very weak or no fluorescence observed from my silole compound in solution.
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Possible Cause: Your silole compound is likely exhibiting Aggregation-Induced Emission (AIE) behavior. Many silole derivatives are non-emissive or weakly fluorescent when dissolved in good solvents.[1][2] This is due to active intramolecular motions, particularly the rotation of phenyl groups on the silole ring, which provide a non-radiative pathway for the excited state to decay.[1][2]
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Solution: To enhance fluorescence, you need to restrict these intramolecular motions. This can be achieved by inducing the aggregation of the silole molecules.
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Strategy 1: Add a Poor Solvent. A common method is to add a "poor" solvent to a solution of your silole compound in a "good" solvent. For example, if your silole is dissolved in tetrahydrofuran (THF), slowly add water, which is a poor solvent for many siloles.[1] This will cause the silole molecules to aggregate, restricting their intramolecular rotation and leading to a significant increase in fluorescence intensity.
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Strategy 2: Solid-State Measurement. Measure the fluorescence of your compound in the solid state (e.g., as a powder, crystal, or thin film).[3][4] In the solid state, the molecules are packed closely, which physically hinders intramolecular rotation and promotes strong fluorescence emission.
-
Issue 2: My fluorescence intensity is inconsistent between samples.
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Possible Cause 1: Variable Aggregation. The degree of aggregation can be highly sensitive to factors such as the solvent/poor-solvent ratio, concentration, temperature, and the rate of mixing. Inconsistent aggregation will lead to variable fluorescence intensity.
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Solution 1: Carefully control the experimental conditions for inducing aggregation. Use precise volumes of solvents, maintain a constant temperature, and standardize the mixing procedure.
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Possible Cause 2: Concentration Quenching in Aggregates. While aggregation induces emission, excessively high concentrations can sometimes lead to quenching effects even in the aggregated state, for instance, through π–π stacking interactions if the molecular design allows it.[1]
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Solution 2: Prepare a dilution series to determine the optimal concentration range for maximum fluorescence in the aggregated state.
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Possible Cause 3: Inner Filter Effect. At high concentrations, the sample may absorb a significant fraction of the excitation or emission light, leading to artificially lowered fluorescence intensity measurements.
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Solution 3: Measure the absorbance of your sample at the excitation and emission wavelengths. If the absorbance is high (typically > 0.1 AU), dilute the sample.
Frequently Asked Questions (FAQs)
Q1: What is Aggregation-Induced Emission (AIE) in silole compounds?
A1: Aggregation-Induced Emission (AIE) is a photophysical phenomenon where compounds that are non-fluorescent or weakly fluorescent in solution become highly emissive upon aggregation.[1][2] This is in contrast to the more common Aggregation-Caused Quenching (ACQ) observed in many traditional fluorescent molecules.[1] Siloles are a classic example of AIE-active molecules.[1][2]
Q2: What is the mechanism behind AIE in siloles?
A2: The primary mechanism for AIE in siloles is the Restriction of Intramolecular Motions (RIM).[1] In dilute solutions, substituents on the silole ring, particularly phenyl groups at the 3 and 4 positions, can rotate freely.[1] These rotations act as a non-radiative decay channel for the excited state, effectively quenching fluorescence. When the molecules aggregate in a poor solvent or in the solid state, these intramolecular rotations are physically hindered.[1] This blockage of the non-radiative pathway forces the excited state to decay radiatively, resulting in strong fluorescence emission.
Q3: How do I choose the right solvents to induce AIE?
A3: You need a pair of solvents: a "good" solvent in which your silole compound dissolves well, and a "poor" solvent in which it is insoluble or has very low solubility. The good solvent allows the silole to exist as individual molecules (monomers), while the addition of the poor solvent forces them to aggregate. A common solvent system is Tetrahydrofuran (THF) as the good solvent and water as the poor solvent.[1] The optimal ratio of the two solvents will depend on the specific silole compound and should be determined experimentally by titrating the poor solvent into the good solvent while monitoring the fluorescence intensity.
Q4: Can the chemical structure of the silole compound affect its AIE properties?
A4: Yes, the chemical structure has a significant impact.
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Substituents at the 3,4-positions: Rotatable groups (like phenyl rings) at these positions are crucial for the AIE effect. They are responsible for quenching in solution and their restriction in the aggregate state leads to emission.[1]
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Substituents at the 2,5-positions: These substituents have a greater influence on the emission wavelength of the silole.[1]
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Bulky Substituents: The introduction of bulky groups can prevent detrimental intermolecular interactions, such as π–π stacking in the aggregated state, which can cause quenching.[1]
Q5: What is a typical quantum yield for a silole compound in solution versus the aggregated state?
A5: The difference is often dramatic. In solution, the fluorescence quantum yield (Φfl) can be very low, often less than 1%.[3] In the aggregated or solid state, the quantum yield can increase significantly, with some silole derivatives reaching values as high as 78% to 99.9%.[1][3]
Data Presentation
Table 1: Comparison of Fluorescence Quantum Yields (Φfl) of Representative Silole Compounds in Solution vs. Solid State
| Compound | State | Fluorescence Quantum Yield (Φfl) | Reference |
| Silafluorene-containing compounds | Solution | 0.01 - 0.18 | [3] |
| Crystal (Solid) | 0.65 - 0.78 | [3] | |
| Tetraphenylsilole compound | Solution | Low (not specified) | [3] |
| Crystal (Solid) | High (not specified) | [3] | |
| Siloles with triisopropylsilyl groups | Solid State | 57.1% - 99.9% | [1] |
| Silole with anthracene groups (AnDMS) | Solution (THF) | 12% | [1] |
| Silole with naphthalene groups (NpDMS) | Solution (THF) | 2.2% | [1] |
Experimental Protocols
Protocol 1: Inducing and Measuring Aggregation-Induced Emission
This protocol provides a general method for observing and quantifying the AIE of a silole compound by adding a poor solvent.
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Stock Solution Preparation:
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Prepare a stock solution of your silole compound in a good solvent (e.g., THF) at a concentration of approximately 10-3 M.
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Ensure the compound is fully dissolved.
-
-
Sample Preparation for Measurement:
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In a series of cuvettes, prepare solutions with varying fractions of the poor solvent (e.g., water). For example, create a series of 10 mL solutions with water fractions of 0%, 10%, 20%, 30%, 40%, 50%, 60%, 70%, 80%, and 90% by volume.
-
To each cuvette, add the same amount of the silole stock solution to achieve a final concentration in the micromolar range (e.g., 10 µM). The final concentration should be kept low to avoid inner filter effects.
-
Mix the solutions gently and allow them to equilibrate for a set amount of time before measurement.
-
-
Fluorescence Spectroscopy:
-
Using a spectrofluorometer, measure the fluorescence emission spectrum for each solution.
-
Use an excitation wavelength where the compound absorbs light, which can be determined from its UV-Vis absorption spectrum.
-
Keep the excitation and emission slit widths constant for all measurements.
-
-
Data Analysis:
-
Plot the maximum fluorescence intensity as a function of the poor solvent fraction.
-
A significant increase in fluorescence intensity with an increasing fraction of the poor solvent is indicative of AIE.
-
(Optional) The relative fluorescence quantum yield can be calculated for each sample by comparing the integrated fluorescence intensity to that of a known standard.
-
Visualizations
Caption: Mechanism of Aggregation-Induced Emission (AIE) in Siloles.
Caption: Troubleshooting Workflow for Low Fluorescence in Siloles.
References
Technical Support Center: Refining Deposition Parameters for 1H-Silolo[1,2-a]siline Thin Films
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the deposition of 1H-Silolo[1,2-a]siline thin films. The following sections offer insights into potential challenges and solutions in a question-and-answer format, supplemented with data tables, experimental protocols, and workflow diagrams.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable deposition techniques for a novel precursor like this compound?
A1: For novel and potentially thermally sensitive organosilicon precursors, several deposition techniques can be considered. The choice depends on the precursor's volatility, thermal stability, and desired film properties. Common methods include:
-
Physical Vapor Deposition (PVD): This category includes techniques like thermal evaporation and sputtering.[1][2] Thermal evaporation is suitable for materials that can be sublimated without decomposition. Sputtering involves bombarding a target material with energetic ions, which may be too aggressive for a complex molecule like this compound but could be adapted for depositing from a solid source.
-
Chemical Vapor Deposition (CVD): In CVD, a volatile precursor is introduced into a reaction chamber where it decomposes or reacts on a heated substrate to form a thin film.[1][2] This is a versatile method that allows for control over film composition and structure by adjusting parameters like temperature, pressure, and gas flow rates.[2] For a new precursor, starting with low-pressure CVD (LPCVD) or plasma-enhanced CVD (PECVD) at low temperatures is advisable to minimize precursor decomposition in the gas phase.
-
Atomic Layer Deposition (ALD): ALD is a self-limiting process that allows for precise thickness control at the atomic level.[3] It involves sequential, self-limiting surface reactions.[3] If suitable co-reactants can be identified for this compound, ALD could produce highly conformal and uniform films, which is advantageous for complex device structures.
Q2: My this compound precursor appears to be decomposing before reaching the substrate. How can I mitigate this?
A2: Premature precursor decomposition is a common challenge, especially with complex molecules. Consider the following troubleshooting steps:
-
Lower the Precursor Source Temperature: Reduce the temperature of the bubbler or sublimation source to decrease the vapor pressure and the thermal load on the precursor.
-
Use a Cooled Injection Line: The gas line delivering the precursor to the chamber can be cooled to prevent decomposition before it reaches the heated substrate zone.
-
Increase Carrier Gas Flow: A higher flow rate of an inert carrier gas (e.g., Argon or Nitrogen) can reduce the residence time of the precursor in the heated zones of the reactor, minimizing gas-phase reactions.
-
Consider Pulsed CVD: In pulsed CVD, the precursor is introduced in short pulses, which can help to control the surface reactions and limit gas-phase decomposition.[1]
Q3: The deposited films have poor adhesion to the substrate. What can I do to improve it?
A3: Poor adhesion is often related to substrate surface contamination or a mismatch in material properties. The following strategies can improve adhesion:
-
Substrate Cleaning: Implement a rigorous substrate cleaning protocol to remove organic residues and native oxides. This may involve solvent cleaning (e.g., acetone, isopropanol), followed by a plasma treatment (e.g., Ar or O2 plasma) or a wet chemical etch (e.g., piranha solution for silicon-based substrates).
-
Surface Functionalization: Modifying the substrate surface with a suitable adhesion layer can promote bonding. For silicon-based substrates, a thin layer of a different silane can act as a bridge.[4]
-
Increase Substrate Temperature: A higher substrate temperature can enhance surface mobility of the adatoms and promote chemical bonding between the film and the substrate. However, be mindful of the precursor's decomposition temperature.
-
Ion Bombardment: In techniques like ion plating or PECVD, low-energy ion bombardment of the substrate during the initial stages of growth can improve adhesion by increasing surface energy and promoting intermixing at the interface.[1][2]
Q4: How can I control the crystallinity of the deposited this compound films?
A4: Controlling crystallinity is crucial for tuning the electronic and optical properties of the film.
-
Substrate Temperature: This is a primary factor. Higher temperatures generally provide more thermal energy for atoms to arrange into a crystalline structure.
-
Deposition Rate: A lower deposition rate allows more time for adatoms to diffuse on the surface and find energetically favorable crystalline sites.
-
Hydrogen Dilution (in CVD): For silicon-based films, diluting the precursor with hydrogen can promote the transition from an amorphous to a nanocrystalline structure.[5]
-
Post-Deposition Annealing: Annealing the film in a controlled atmosphere after deposition can induce crystallization or improve the crystalline quality.
Troubleshooting Guides
Table 1: Troubleshooting Common Deposition Issues
| Issue | Potential Cause | Suggested Solution |
| Low Deposition Rate | - Precursor source temperature is too low.- Carrier gas flow is too high, leading to precursor dilution.- Chamber pressure is too low. | - Gradually increase the source temperature.- Optimize the carrier gas flow rate.- Increase the chamber pressure to increase precursor residence time. |
| Poor Film Uniformity | - Non-uniform substrate temperature.- Gas flow dynamics are not optimized.- Precursor depletion along the gas flow path. | - Calibrate and ensure uniform substrate heating.- Adjust the showerhead-to-substrate distance.- Rotate the substrate during deposition. |
| Rough Film Surface | - Gas-phase nucleation.- High deposition rate.- Low adatom surface mobility. | - Reduce the chamber pressure or precursor partial pressure.- Decrease the deposition rate.- Increase the substrate temperature. |
| Film Contamination (e.g., Oxygen, Carbon) | - Leaks in the vacuum system.- Contaminated precursor or carrier gases.- Backstreaming from vacuum pumps. | - Perform a leak check of the deposition system.- Use high-purity gases and point-of-use purifiers.- Ensure proper maintenance of vacuum pumps and use of traps. |
Experimental Protocols
Protocol 1: Generic Low-Pressure Chemical Vapor Deposition (LPCVD) of this compound
-
Substrate Preparation:
-
Clean the substrate sequentially in ultrasonic baths of acetone, isopropanol, and deionized water (10 minutes each).
-
Dry the substrate with a nitrogen gun.
-
Perform an in-situ pre-bake at 200°C for 30 minutes in the vacuum chamber to desorb moisture.
-
-
Deposition:
-
Heat the this compound precursor source to a starting temperature of 80°C (adjust based on vapor pressure).
-
Set the carrier gas (Ar) flow to 20 sccm.
-
Heat the substrate to the desired deposition temperature (e.g., 300-500°C).
-
Stabilize the chamber pressure at 1 Torr.
-
Open the precursor valve to introduce the vapor into the chamber for the desired deposition time.
-
After deposition, cool down the system under vacuum.
-
Table 2: Example LPCVD Parameter Space for Optimization
| Parameter | Range | Effect on Film Properties |
| Substrate Temperature | 250 - 550 °C | Influences crystallinity, density, and stress. |
| Chamber Pressure | 0.1 - 2.0 Torr | Affects deposition rate and uniformity. |
| Precursor Temperature | 60 - 120 °C | Controls the precursor vapor pressure and deposition rate. |
| Carrier Gas Flow | 10 - 50 sccm | Affects precursor partial pressure and residence time. |
Visualizations
Caption: Experimental workflow for thin film deposition and characterization.
Caption: Interplay of key deposition parameters and resulting film properties.
References
overcoming synthetic bottlenecks in scaling up 1H-Silolo[1,2-a]siline production
Technical Support Center: Overcoming Synthetic Bottlenecks in Silole Production
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during the synthesis of silole derivatives.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | High Reactivity of Intermediates: Sila-cyclic compounds can be highly reactive and prone to decomposition.[1] | - Ensure all reactions are carried out under an inert atmosphere (e.g., Argon, Nitrogen).- Use freshly distilled, anhydrous solvents.- Maintain precise temperature control throughout the reaction. |
| Low Solubility of Precursors or Intermediates: Starting materials or intermediates may not be fully dissolved, leading to incomplete reactions.[1] | - Experiment with different anhydrous solvent systems to improve solubility.- Consider using higher reaction temperatures, if compatible with the stability of your compounds.- Employ sonication to aid dissolution. | |
| Inefficient Reductive Cyclization: In syntheses involving reductive intramolecular cyclization of dialkynylsilanes, the reducing agent may be a limiting factor.[2] | - Use a freshly prepared solution of the reducing agent (e.g., lithium naphthalenide).- Optimize the stoichiometry of the reducing agent.- Ensure the reaction temperature is optimal for the specific reducing agent used. | |
| Poor Transmetallation Efficiency: When using a zirconacyclopentadiene intermediate, the transfer of the diene unit to the silicon electrophile can be inefficient.[2] | - Use a highly electrophilic silicon source (e.g., SiBr4).- Be aware that sterically hindered silanes may exhibit low reactivity.[2]- Consider longer reaction times or elevated temperatures, monitoring for decomposition.[2] | |
| Product Contamination/Impurity Formation | Side Reactions with Solvents or Atmosphere: Reactive organosilicon species can react with trace amounts of water, oxygen, or certain solvents. | - Use rigorously dried and degassed solvents.- Ensure all glassware is flame-dried or oven-dried before use.- Purify all reagents to remove potential sources of contamination. |
| Formation of Oligomeric or Polymeric Byproducts: Highly reactive monomers can sometimes self-polymerize under reaction conditions. | - Control the rate of addition of reagents to maintain a low concentration of reactive intermediates.- Optimize reaction temperature to favor the desired intramolecular cyclization over intermolecular polymerization.- Consider using protecting groups for reactive functionalities not involved in the cyclization. | |
| Difficulty in Product Isolation and Purification | Air and Moisture Sensitivity of the Product: The final silole product may be unstable in the presence of air or moisture. | - Perform all purification steps (e.g., chromatography, crystallization) under an inert atmosphere.- Use degassed solvents for chromatography.- Store the final product in a sealed container under an inert atmosphere, preferably in a freezer. |
| Co-elution with Byproducts: Structurally similar byproducts may be difficult to separate from the desired product by standard chromatography. | - Optimize the chromatographic conditions (e.g., solvent polarity, stationary phase).- Consider alternative purification techniques such as preparative HPLC, sublimation, or crystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for producing substituted siloles?
A1: Two common pathways for silole synthesis are:
-
Reductive Intramolecular Cyclization of Dialkynylsilanes: This method involves the cyclization of a dialkynylsilane using a reducing agent like lithium naphthalenide. It can provide good yields, but the scope of substituents at the 3- and 4-positions of the silole ring is often limited to aryl groups.[2]
-
Transmetallation from Zirconacyclopentadienes: This route offers a wider variety of possible substituents on the silole ring. However, it requires a highly electrophilic and sterically unhindered silane, and yields can be low even under harsh reaction conditions.[2]
A newer approach involves on-surface synthesis, which can overcome some of the challenges associated with solution-phase chemistry, such as low solubility and high reactivity.[1]
Q2: What are the key considerations when scaling up silole synthesis?
A2: Scaling up silole production from laboratory to pilot or industrial scale introduces several challenges:
-
Heat Transfer: Many of the reactions are highly exothermic or require precise temperature control. Ensuring efficient heat transfer in larger reactors is critical to prevent side reactions and decomposition.
-
Mass Transfer: In heterogeneous reactions, ensuring efficient mixing and contact between reactants becomes more challenging at a larger scale.
-
Handling of Hazardous Reagents: The use of pyrophoric reagents (e.g., organolithium compounds) and reactive silicon halides requires specialized equipment and safety protocols for large-scale handling.
-
Purification: Chromatographic purification, which is common in the lab, is often not feasible for large quantities. Developing scalable purification methods like distillation or crystallization is essential.
-
Cost of Goods: The cost of starting materials, reagents, and solvents becomes a significant factor at scale. The Müller-Rochow direct process is a well-established industrial method for producing organosilane precursors on a large scale.[3]
Q3: How can I improve the stability of my silole compounds?
A3: The stability of siloles can be enhanced through several strategies:
-
Steric Hindrance: Introducing bulky substituents on the silicon atom and/or the carbon atoms of the ring can sterically protect the reactive centers from unwanted reactions.
-
Electronic Effects: The electronic properties of the substituents can influence the stability of the silole ring.
-
Exclusion of Air and Moisture: Due to the sensitivity of many organosilicon compounds, rigorous exclusion of air and moisture during synthesis, purification, and storage is paramount.
Experimental Workflow & Logic Diagrams
Below are diagrams illustrating a general experimental workflow for silole synthesis and a decision-making process for troubleshooting low yield.
References
common impurities in 1H-Silolo[1,2-a]siline and their removal
This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with 1H-Silolo[1,2-a]siline. It addresses common issues related to impurities and their removal.
Frequently Asked Questions (FAQs)
Q1: I observe unexpected peaks in the 1H NMR spectrum of my this compound sample. What are the likely impurities?
A1: Due to the air and moisture sensitivity of many organosilicon compounds, common impurities often arise from inadvertent exposure to the atmosphere. Potential impurities include:
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Siloxanes: These are the most common type of impurity and are formed by the reaction of the siline with trace amounts of water. They are characterized by broad signals in the 1H NMR spectrum.
-
Residual Solvents: Common solvents used in synthesis and purification, such as toluene, THF, or hexanes, are often present.
-
Starting Materials and Byproducts: Without a specific synthetic route, it is difficult to pinpoint exact starting materials. However, incomplete reactions can lead to their presence in the final product. Byproducts from side reactions are also a possibility.
-
Decomposition Products: Siloles and related compounds can be sensitive to light and heat, leading to the formation of various decomposition products.
Q2: My purified this compound appears to be degrading over time, as evidenced by changes in its NMR spectrum. How can I prevent this?
A2: Proper storage and handling are critical for maintaining the purity of this compound.
-
Inert Atmosphere: Always handle and store the compound under a dry, inert atmosphere such as argon or nitrogen. Gloveboxes or Schlenk lines are highly recommended.
-
Solvent Purity: Use anhydrous and deoxygenated solvents for all manipulations.
-
Light and Temperature: Store the compound in a dark, cool place to prevent light- or heat-induced decomposition. Amber vials stored in a freezer are a good option.
Q3: What are the recommended methods for purifying this compound?
A3: Given the likely air and moisture sensitivity of this compound, purification should be conducted under an inert atmosphere. Common techniques include:
-
Inert Atmosphere Chromatography: Column chromatography using silica gel or alumina that has been rigorously dried and is run under an inert atmosphere can be effective.
-
Recrystallization or Precipitation: Recrystallization from a suitable anhydrous and deoxygenated solvent system can be a highly effective method for removing impurities. If the compound is an oil, precipitation by adding a non-solvent can be attempted.
-
Distillation or Sublimation: For volatile or thermally stable compounds, distillation or sublimation under high vacuum can provide very pure material.
Troubleshooting Guide
This section provides a systematic approach to identifying and removing impurities in your this compound sample.
Table 1: Common Impurities and Their Identification
| Impurity Class | Typical 1H NMR Signals | Identification Notes |
| Siloxanes | Broad singlets, often around 0.1-0.3 ppm | Can also be identified by characteristic Si-O stretches in IR spectroscopy. |
| Residual Solvents | Characteristic peaks (e.g., Toluene: ~2.3 ppm (s, 3H), ~7.2 ppm (m, 5H); THF: ~1.8 ppm (m, 4H), ~3.7 ppm (m, 4H)) | Compare with known solvent impurity charts. |
| Hydrolysis/Oxidation Products | Appearance of new, often broad, signals in both aliphatic and aromatic regions. | Can be complex mixtures. GC-MS may be useful for identification. |
Experimental Protocols
Protocol 1: General Procedure for Inert Atmosphere Column Chromatography
-
Preparation of the Column:
-
Dry the silica gel or alumina in a vacuum oven at >120°C for at least 24 hours.
-
Pack the column with the dried stationary phase as a slurry in a non-polar, anhydrous, and deoxygenated solvent (e.g., hexanes) under a positive pressure of argon or nitrogen.
-
Ensure the column is never allowed to run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
If the compound is not very soluble in the eluent, it can be adsorbed onto a small amount of dried silica gel, the solvent removed under vacuum, and the resulting solid carefully added to the top of the column.
-
-
Elution and Fraction Collection:
-
Elute the column with an appropriate solvent system, gradually increasing polarity if necessary. All solvents must be anhydrous and deoxygenated.
-
Collect fractions in Schlenk tubes or other suitable inert atmosphere-compatible glassware.
-
-
Analysis and Solvent Removal:
-
Analyze the fractions by TLC (under inert atmosphere if the compound is sensitive on the plate) or another suitable technique to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under high vacuum.
-
Protocol 2: General Procedure for Recrystallization under Inert Atmosphere
-
Solvent Selection:
-
In a glovebox or using a Schlenk line, dissolve a small amount of the impure compound in a minimal amount of a hot, anhydrous, and deoxygenated solvent in which it is sparingly soluble at room temperature.
-
Alternatively, dissolve the compound in a good solvent and add a non-solvent dropwise until turbidity persists.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature, and then cool further in a freezer to induce crystallization.
-
If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
-
Isolation of Crystals:
-
Isolate the crystals by filtration under an inert atmosphere using a cannula filter or a Schlenk filter apparatus.
-
Wash the crystals with a small amount of cold, fresh solvent.
-
-
Drying:
-
Dry the crystals under high vacuum to remove any residual solvent.
-
Impurity Troubleshooting Workflow
Caption: Troubleshooting workflow for impurity identification and removal.
Validation & Comparative
A Comparative Guide to the Electronic Properties of Carbazole and Silole-Based Compounds
For researchers, scientists, and professionals in drug development, understanding the electronic characteristics of heterocyclic molecules is paramount for their application in organic electronics and medicinal chemistry. This guide provides a comparative analysis of the electronic properties of the well-established carbazole framework and the emerging class of silole-containing compounds, with a focus on their potential as advanced materials.
Due to a lack of specific experimental or computational data for 1H-Silolo[1,2-a]siline in the public domain, this comparison will focus on the general electronic properties of the silole class of compounds against the extensively studied carbazole.
Executive Summary
Carbazole and its derivatives are renowned for their excellent hole-transporting capabilities, high thermal stability, and tunable electronic properties, making them ubiquitous in organic light-emitting diodes (OLEDs) and solar cells.[1] In contrast, siloles, which are silicon-containing analogues of cyclopentadiene, exhibit unique electronic features stemming from the interaction between σ* orbitals of the exocyclic Si-C bonds and the π* orbitals of the butadiene fragment. This σ-π conjugation often leads to low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels, making them promising as electron-transporting or emissive materials.
At a Glance: Carbazole vs. Silole Derivatives
| Feature | Carbazole Derivatives | Silole Derivatives (General) |
| Primary Charge Transport | Hole-transporting | Primarily electron-transporting |
| HOMO Energy Level | Relatively high (e.g., -5.4 to -5.9 eV) | Generally lower than carbazoles |
| LUMO Energy Level | High (e.g., -1.8 to -2.4 eV) | Low-lying due to σ-π conjugation |
| Band Gap | Wide, tunable (e.g., 3.0 to 3.5 eV) | Generally smaller than carbazoles |
| Key Electronic Feature | Electron-rich aromatic system | σ-π conjugation |
| Primary Applications | Hole-transport layers in OLEDs, hosts for phosphorescent emitters, organic photovoltaics | Electron-transport layers, emissive materials in OLEDs, fluorescent sensors |
Deep Dive into Electronic Properties
Carbazole: A Hole-Transporting Powerhouse
Carbazole is an aromatic heterocyclic compound with a planar tricyclic structure.[2] Its nitrogen atom readily donates its lone pair of electrons to the aromatic system, resulting in a high-lying Highest Occupied Molecular Orbital (HOMO). This characteristic is fundamental to its excellent hole-transporting properties.[1] The electronic properties of carbazole can be readily tuned by functionalization at various positions, particularly at the N-9, C-3, and C-6 positions.[1]
The HOMO-LUMO gap in carbazole derivatives is typically wide, corresponding to absorption in the ultraviolet region. This wide bandgap makes them suitable as host materials for phosphorescent emitters in OLEDs, as it prevents energy transfer from the higher-energy triplet excitons of the host to the guest emitter.
Siloles: Masters of Electron Acceptance
Siloles are five-membered heterocyclic rings containing a silicon atom. A key feature of siloles is the phenomenon of σ-π conjugation. The interaction between the σ* orbitals of the two exocyclic silicon-substituent bonds and the π* orbital of the butadiene moiety within the ring leads to a significant lowering of the LUMO energy level. This makes siloles inherently good electron acceptors and thus promising materials for electron transport in organic electronic devices.
The electronic and optical properties of siloles can be tuned by modifying the substituents on the silicon atom and the carbon atoms of the silole ring. For instance, introducing electron-withdrawing groups can further lower the LUMO level and affect the emission properties.
Experimental Determination of Electronic Properties
The electronic properties of organic materials like carbazoles and siloles are typically investigated using a combination of electrochemical and spectroscopic techniques, often complemented by computational modeling.
Experimental Protocols
Cyclic Voltammetry (CV):
-
Objective: To determine the HOMO and LUMO energy levels.
-
Methodology:
-
The compound of interest is dissolved in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
-
A three-electrode system is used: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
A potential is swept linearly versus time, and the resulting current is measured.
-
The onset oxidation potential (Eox) and onset reduction potential (Ered) are determined from the voltammogram.
-
The HOMO and LUMO energy levels are estimated using the following empirical formulas, with ferrocene/ferrocenium (Fc/Fc+) as an internal or external standard:
-
HOMO (eV) = -[Eox - E1/2(Fc/Fc+) + 4.8]
-
LUMO (eV) = -[Ered - E1/2(Fc/Fc+) + 4.8]
-
-
UV-Visible Absorption and Photoluminescence Spectroscopy:
-
Objective: To determine the optical band gap and emission properties.
-
Methodology:
-
The compound is dissolved in a suitable solvent (e.g., chloroform, THF).
-
The absorption spectrum is recorded using a UV-Vis spectrophotometer. The absorption edge (λonset) is used to calculate the optical band gap (Egopt) using the formula: Egopt (eV) = 1240 / λonset (nm).
-
The photoluminescence spectrum is recorded using a spectrofluorometer by exciting the sample at a wavelength corresponding to its absorption maximum. This provides information about the emission color and efficiency.
-
Computational Modeling Workflow
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools used to predict and understand the electronic properties of molecules.
Caption: A generalized workflow for the computational study of molecular electronic properties.
Conclusion
References
Validating Theoretical Models for Silole-Based Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comparative framework for validating theoretical models of silole-based compounds, a class of organosilicon molecules with significant potential in materials science and drug development. Due to the current absence of specific experimental or theoretical data for 1H-Silolo[1,2-a]siline in publicly accessible databases, this document focuses on well-characterized silole derivatives as a proxy. The methodologies and comparisons presented herein offer a robust workflow for researchers seeking to validate computational models of novel sila-cyclic compounds.
The guide outlines common theoretical approaches, details key experimental validation techniques, and presents a standardized comparison of computational predictions with experimental data for representative silole derivatives. This includes a summary of geometric parameters, spectroscopic properties, and electronic characteristics. Detailed experimental protocols and visualizations are provided to facilitate the replication and adaptation of these validation methods.
Introduction to Theoretical Models for Siloles
Theoretical modeling, particularly using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), has become an indispensable tool for predicting the geometric, electronic, and optical properties of silole derivatives.[1][2][3] These computational methods allow for the exploration of molecular structures, electronic transitions, and potential energy surfaces, offering insights that can guide synthetic efforts and the design of new materials. The accuracy of these theoretical models, however, is contingent on their validation against experimental data.
Experimental Validation Techniques
The validation of theoretical models for silole-based compounds relies on a suite of experimental techniques that provide measurable macroscopic properties corresponding to the microscopic predictions of the models. Key techniques include:
-
X-ray Crystallography: Provides precise atomic coordinates, bond lengths, and bond angles, serving as the gold standard for validating calculated molecular geometries.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers information about the chemical environment of specific nuclei (e.g., ¹H, ¹³C, ²⁹Si), which can be correlated with calculated chemical shifts.
-
UV-Visible (UV-Vis) Spectroscopy: Measures electronic transitions, allowing for direct comparison with TD-DFT calculated excitation energies and absorption wavelengths.[4]
-
Cyclic Voltammetry (CV): Determines redox potentials, which can be correlated with the calculated energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
Below is a logical workflow for the validation of theoretical models for silole derivatives.
References
A Comparative Analysis of the HOMO-LUMO Gap in Different Siloles: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the electronic properties of novel materials is paramount. Siloles, or silacyclopentadienes, have emerged as a promising class of organosilicon compounds with tunable electronic characteristics, making them attractive for applications in organic electronics, sensing, and medicinal chemistry. A key parameter governing these properties is the Highest Occupied Molecular Orbital (HOMO) - Lowest Unoccupied Molecular Orbital (LUMO) energy gap. This guide provides a comparative analysis of the HOMO-LUMO gap in various silole derivatives, supported by experimental and computational data, to aid in the rational design of new silole-based materials.
Understanding the HOMO-LUMO Gap in Siloles
The HOMO-LUMO gap is a fundamental concept in molecular orbital theory that dictates a molecule's electronic and optical properties. The HOMO is the highest energy molecular orbital that is occupied by electrons, while the LUMO is the lowest energy molecular orbital that is unoccupied. The energy difference between these two frontier orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's excitability, chemical reactivity, and stability. A smaller HOMO-LUMO gap generally implies that less energy is required to excite an electron from the HOMO to the LUMO, leading to absorption of longer wavelength light and often increased reactivity.
The electronic structure of the silole ring can be readily tuned by introducing various substituents at the silicon atom and the butadiene moiety. This ability to modify the HOMO and LUMO energy levels, and thus the HOMO-LUMO gap, allows for the fine-tuning of the material's properties for specific applications.
Comparative Data of HOMO-LUMO Gaps in Silole Derivatives
The following table summarizes the HOMO energy, LUMO energy, and the corresponding HOMO-LUMO gap for a selection of silole derivatives, as determined by both experimental and computational methods.
| Silole Derivative | Substitution Pattern | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Method |
| Computational Data (DFT) | |||||
| Silole | Unsubstituted | -5.67 | -0.82 | 4.85 | PBE0/6-311+G |
| 1,1-Dimethylsilole | 1,1-Me₂ | -5.61 | -0.79 | 4.82 | PBE0/6-311+G |
| 1,1-Diphenylsilole | 1,1-Ph₂ | -5.79 | -1.14 | 4.65 | PBE0/6-311+G** |
| 2,5-Diphenyl-3,4-dimethylsilole | 2,5-Ph₂, 3,4-Me₂ | -5.45 | -1.45 | 4.00 | B3LYP/6-31G |
| 2,3,4,5-Tetraphenylsilole | 2,3,4,5-Ph₄ | -5.68 | -1.88 | 3.80 | B3LYP/6-31G |
| A range of 32 differently substituted siloles | Various σ- and π-donating/withdrawing groups at Si and C | -8.75 to -4.58 | -3.78 to -0.01 | 4.57 to 5.35 | PBE0 |
| Experimental Data | |||||
| Phosphanyl-substituted silole 1 | 2,5-bis(diphenylphosphanyl)-1,1-dimethyl-3,4-diphenylsilole | -5.25 | -2.21 | 3.04 | CV |
| Oxidized phosphanyl-substituted silole 2 | 2,5-bis(diphenylphosphoryl)-1,1-dimethyl-3,4-diphenylsilole | -5.92 | -2.43 | 3.49 | CV |
| Sulfurized phosphanyl-substituted silole 3 | 2,5-bis(diphenylthiophosphoryl)-1,1-dimethyl-3,4-diphenylsilole | -5.54 | -2.36 | 3.18 | CV |
Note: The computational data presented is from various sources and different levels of theory, which can influence the absolute values. The primary purpose is to illustrate the trends upon substitution.
Experimental and Computational Protocols
The determination of HOMO and LUMO energy levels and their corresponding gap is crucial for understanding the electronic behavior of siloles. Both experimental and computational methods are employed for this purpose.
Experimental Determination: Cyclic Voltammetry
Cyclic voltammetry (CV) is a widely used electrochemical technique to determine the HOMO and LUMO energy levels of molecules.
Methodology:
-
Sample Preparation: The silole derivative is dissolved in a suitable solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, Bu₄NPF₆) to ensure conductivity. The concentration of the silole is typically in the millimolar range.
-
Electrochemical Cell: A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a ferrocene/ferrocenium (Fc/Fc⁺) internal standard), and a counter electrode (e.g., a platinum wire).
-
Measurement: A potentiostat is used to apply a potential to the working electrode that is linearly swept in a cyclic manner (i.e., from a starting potential to a switching potential and back).
-
Data Analysis: The resulting voltammogram plots the current response as a function of the applied potential. The onset potentials of the first oxidation (Eox) and first reduction (Ered) processes are determined from the voltammogram.
-
Energy Level Calculation: The HOMO and LUMO energy levels can be estimated using the following empirical equations, often referenced against the ferrocene/ferrocenium redox couple (assuming E₁/₂ (Fc/Fc⁺) = 0 V vs. an internal standard):
-
HOMO (eV) = - (Eox, onset + 4.8)
-
LUMO (eV) = - (Ered, onset + 4.8) The HOMO-LUMO gap is then calculated as the difference between the LUMO and HOMO energies.
-
Computational Determination: Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful quantum chemical method used to calculate the electronic structure of molecules and predict their properties, including HOMO and LUMO energies.
Methodology:
-
Molecular Geometry Optimization: The three-dimensional structure of the silole molecule is first optimized to find its lowest energy conformation. This is typically performed using a specific functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-31G*, 6-311+G**).
-
Electronic Structure Calculation: A single-point energy calculation is then performed on the optimized geometry to determine the energies of the molecular orbitals.
-
Data Extraction: The energies of the HOMO and LUMO are extracted from the output of the calculation.
-
HOMO-LUMO Gap Calculation: The HOMO-LUMO gap is calculated as the difference between the LUMO and HOMO energies (Egap = ELUMO - EHOMO).
It is important to note that the choice of functional and basis set can significantly impact the calculated energy levels. Therefore, it is crucial to report these computational details when presenting DFT results.
Visualizing Silole Structure and HOMO-LUMO Gap
The following diagrams illustrate the fundamental concepts discussed in this guide.
Caption: General chemical structure of a silole ring with various substituent positions.
Caption: Energy level diagram illustrating the HOMO, LUMO, and the energy gap.
Conclusion
The HOMO-LUMO gap is a critical parameter in determining the electronic and optical properties of silole derivatives. As demonstrated by the compiled data, the substitution pattern on the silole ring provides a powerful tool for tuning this energy gap. Both electron-donating and electron-withdrawing groups, as well as the extension of π-conjugation, can significantly alter the HOMO and LUMO energy levels. A thorough understanding of these structure-property relationships, facilitated by both experimental techniques like cyclic voltammetry and computational methods such as DFT, is essential for the rational design of novel silole-based materials with tailored functionalities for a wide range of applications in materials science and drug development.
Confirming the Purity of 1H-Silolo[1,2-a]siline: A Comparative Guide to HPLC and Mass Spectrometry Analysis
For researchers, scientists, and drug development professionals, establishing the purity of novel compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) for confirming the purity of the novel organosilicon compound, 1H-Silolo[1,2-a]siline. We present detailed experimental protocols and supporting data to demonstrate the synergistic power of these techniques.
The unique structure of this compound, a heterocyclic organosilane, presents specific challenges for purity assessment. Potential impurities may include starting materials, reaction byproducts, or degradation products. Therefore, a robust analytical strategy is required to separate and identify these closely related species. This guide will demonstrate that the combination of HPLC for separation and MS for identification provides the most definitive assessment of purity.
Comparative Analysis of Purity Assessment Techniques
While various analytical techniques can be employed for purity determination, HPLC and Mass Spectrometry, particularly when coupled (LC-MS), offer unparalleled sensitivity and specificity for complex organosilicon compounds.
| Technique | Principle | Advantages for this compound Analysis | Limitations |
| HPLC (UV-Vis Detection) | Differential partitioning of analytes between a stationary and mobile phase. | Excellent for quantifying the primary compound and separating it from impurities. | Cannot definitively identify unknown impurities. Co-elution can lead to inaccurate quantification. |
| Mass Spectrometry (MS) | Separation of ions based on their mass-to-charge ratio. | Provides precise molecular weight information for the parent compound and any impurities, aiding in their identification.[1][2] | Not a quantitative technique on its own. Isomeric impurities may not be distinguishable without prior separation. |
| LC-MS | Combines the separation power of HPLC with the identification capabilities of MS. | Offers the most comprehensive analysis by providing retention time, quantitative data, and mass information for each component in the sample.[3] | Higher initial instrument cost and complexity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei. | Provides detailed structural information about the main compound and can be used to identify and quantify impurities if their structures are known.[4][5][6][7] | Lower sensitivity compared to LC-MS. Complex spectra can be difficult to interpret, especially for mixtures. |
Experimental Workflow for Purity Confirmation
The following workflow outlines the key steps in confirming the purity of this compound using a combined HPLC and mass spectrometry approach.
Caption: Experimental workflow for purity analysis of this compound.
Logical Data Integration
The strength of the LC-MS approach lies in the integration of data from both the HPLC and the mass spectrometer to provide a comprehensive purity profile.
Caption: Logical flow for combining HPLC and MS data for purity assessment.
Detailed Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector is suitable.
-
Column: A C18 reversed-phase column is a good starting point for method development with organosilicon compounds.[8]
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. The specific gradient will need to be optimized for the best separation of this compound from its potential impurities.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV absorbance spectrum of this compound.
-
Sample Preparation: Accurately weigh a small amount of the this compound sample and dissolve it in the mobile phase or a compatible solvent like acetonitrile to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.22 µm syringe filter before injection.
2. Mass Spectrometry (MS)
-
Instrumentation: An electrospray ionization (ESI) mass spectrometer is recommended for the analysis of organosilicon compounds.[3]
-
Ionization Mode: Both positive and negative ion modes should be evaluated to determine the optimal ionization for this compound.
-
Mass Range: A scan range appropriate to cover the expected molecular weight of this compound and any potential higher or lower molecular weight impurities should be used.
-
Data Acquisition: Full scan mode is used to detect all ions within the specified mass range. For targeted impurity analysis, selected ion monitoring (SIM) can be employed for higher sensitivity.
Data Presentation and Interpretation
Table 1: Hypothetical HPLC Purity Analysis of this compound Batches
| Batch ID | Retention Time (min) | Peak Area (%) |
| A | 5.2 | 99.8 |
| B | 5.2 | 98.5 |
| C | 5.1 | 95.2 |
Table 2: Hypothetical LC-MS Impurity Identification in Batch C
| Retention Time (min) | Observed m/z | Proposed Impurity |
| 3.8 | [M+H]+ = 154.08 | Starting Material X |
| 4.5 | [M+H]+ = 202.12 | Dimerization Byproduct |
| 5.1 | [M+H]+ = 178.10 | This compound |
The combination of retention time from HPLC and mass-to-charge ratio from MS allows for the confident identification of impurities that would be challenging to characterize by either technique alone.
Conclusion
For the definitive purity assessment of novel organosilicon compounds like this compound, a combined HPLC and mass spectrometry approach is superior to standalone methods. HPLC provides robust separation and quantification, while mass spectrometry offers unambiguous identification of the main compound and any impurities. This integrated strategy ensures the high level of confidence in product purity required for demanding research, development, and quality control applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. researchgate.net [researchgate.net]
- 7. kgroup.du.edu [kgroup.du.edu]
- 8. Developing HPLC Methods [sigmaaldrich.com]
A Comparative Guide to 1H-Silolo[1,2-a]siline and Traditional Fluorescent Emitters
In the landscape of fluorescent probes, the quest for brighter, more stable, and versatile emitters is perpetual. While traditional organic dyes like rhodamines and fluoresceins have long been the workhorses of fluorescence-based applications, a newer class of organosilicon compounds, exemplified by 1H-Silolo[1,2-a]siline (a derivative of silafluorene), is emerging with promising and unique photophysical characteristics. This guide provides a detailed comparison of the performance of this compound and its derivatives with traditional fluorescent emitters, supported by available experimental data and standardized protocols.
Overview of this compound Derivatives
This compound, a polycyclic aromatic silane, belongs to the broader class of silole derivatives. These compounds are attracting significant attention due to their unique electronic and photophysical properties, which stem from the interaction between the silicon atom's orbitals and the π-conjugated system.[1] This interaction can lead to desirable characteristics such as high quantum yields, particularly in the solid state, and tunable emission spectra.[2][3]
Quantitative Comparison of Photophysical Properties
The following table summarizes the key photophysical properties of representative silafluorene derivatives compared to two widely used traditional fluorescent dyes: Rhodamine 6G and Fluorescein. It is important to note that specific data for the parent this compound is limited in the reviewed literature; therefore, data for closely related silafluorene derivatives are presented as a proxy.
| Property | Silafluorene Derivative (PSF3)[4] | Silafluorene Derivative (in powder)[2][3] | Rhodamine 6G[5] | Fluorescein (in 0.1 M NaOH)[5] |
| Absorption Max (λabs) | ~380 nm | ~377 nm | 528 nm | 490 nm |
| Emission Max (λem) | ~475 nm (blue) | ~377 and 488 nm | 551 nm | 514 nm |
| Quantum Yield (ΦF) | up to 100% | 0.35 - 0.54 | 95% | 95% |
| Molar Extinction Coefficient (ε) | Not Reported | Not Reported | ~116,000 M-1cm-1 | ~76,900 M-1cm-1 |
| Photostability | Generally high | Generally high | Moderate | Low |
Note: The properties of silafluorene derivatives can be significantly tuned by chemical modifications. The data presented here are for specific examples and may not be representative of all derivatives.
Key Performance Differences
Quantum Yield: Silafluorene derivatives have demonstrated impressively high fluorescence quantum yields, in some cases reaching up to 100%.[4] This is comparable to the best traditional emitters like Rhodamine 6G and Fluorescein.[5] Notably, many silole derivatives exhibit high quantum yields in the solid state, a significant advantage for applications in organic light-emitting diodes (OLEDs) and solid-state sensors.[2][3]
Solvatochromism and Environmental Sensitivity: The emission properties of many traditional dyes are highly sensitive to the solvent polarity and local environment. While this can be exploited for sensing applications, it can also be a drawback, leading to unpredictable performance. The photophysical properties of silafluorene derivatives can also be influenced by their environment, but their rigid structure can sometimes lead to more predictable behavior.
Tuning of Optical Properties: The synthesis of silole derivatives allows for a high degree of functionalization, enabling the tuning of their absorption and emission wavelengths across the visible spectrum.[6] This versatility is a key advantage in designing probes for specific applications.
Experimental Protocols
To ensure a fair and accurate comparison of fluorescent emitters, standardized experimental protocols are crucial. Below are detailed methodologies for two key performance experiments.
Measurement of Fluorescence Quantum Yield (Relative Method)
This protocol is based on the comparative method, which involves using a well-characterized standard with a known quantum yield.[7]
Objective: To determine the fluorescence quantum yield (ΦF) of a test compound relative to a standard.
Materials:
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
1 cm path length quartz cuvettes
-
Test compound solution
-
Standard solution (e.g., Quinine Sulfate in 0.1 M H2SO4, ΦF = 0.58)[5]
-
Solvent
Procedure:
-
Prepare a series of dilute solutions of both the test compound and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[5]
-
Measure the UV-Vis absorption spectra of all solutions and record the absorbance at the chosen excitation wavelength.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings (e.g., excitation and emission slit widths).
-
Integrate the area under the emission spectra for both the test compound and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the test compound and the standard. The plots should be linear.
-
Calculate the gradient (slope) of the linear fits for both plots.
-
Calculate the quantum yield of the test compound (ΦF,test) using the following equation:
ΦF,test = ΦF,std * (Gradtest / Gradstd) * (η2test / η2std)
where:
-
ΦF,std is the quantum yield of the standard.
-
Gradtest and Gradstd are the gradients of the plots for the test and standard, respectively.
-
ηtest and ηstd are the refractive indices of the solvents used for the test and standard solutions, respectively (if different).
-
Photostability Testing
This protocol is adapted from the ICH Q1B guidelines for photostability testing of new drug substances and products.[8][9]
Objective: To assess the photostability of a fluorescent compound under standardized light exposure.
Materials:
-
Photostability chamber equipped with a light source that produces a combination of visible and UV light (e.g., xenon arc lamp or a combination of cool white fluorescent and near-UV lamps).[8][10]
-
Calibrated radiometer/lux meter.
-
Quartz cuvettes or other suitable transparent containers.
-
Solution of the test compound.
-
Dark control sample (same solution wrapped in aluminum foil).
-
UV-Vis spectrophotometer or HPLC system for quantifying degradation.
Procedure:
-
Prepare a solution of the test compound in a transparent and chemically inert container.
-
Prepare a dark control by wrapping an identical sample in aluminum foil.
-
Place the test sample and the dark control in the photostability chamber.
-
Expose the samples to a controlled light source. According to ICH Q1B, the overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.[8]
-
At specified time intervals, withdraw aliquots from both the exposed and dark control samples.
-
Analyze the samples to determine the concentration of the fluorescent compound remaining. This can be done by measuring the absorbance at the λmax or by using a stability-indicating HPLC method.
-
Calculate the percentage of degradation by comparing the concentration of the exposed sample to the dark control.
-
The photobleaching quantum yield (ΦB) can be calculated if the photon flux and the molar extinction coefficient are known, but a simpler and more common approach is to report the half-life of the fluorophore under specific irradiation conditions.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key conceptual frameworks in the evaluation and application of fluorescent emitters.
Caption: Workflow for the evaluation of a new fluorescent emitter.
Caption: Jablonski diagram illustrating the photophysical processes of a fluorescent molecule.
Conclusion
Derivatives of this compound represent a promising class of fluorescent emitters that can rival and, in some aspects, surpass traditional organic dyes. Their key advantages include high fluorescence quantum yields, particularly in the solid state, and enhanced photostability. The ability to chemically modify their structure allows for the fine-tuning of their optical properties, making them highly versatile for a range of applications, from materials science to bioimaging. While more specific photophysical data on the parent this compound are needed for a direct and comprehensive comparison, the performance of its derivatives strongly suggests that this class of organosilicon fluorophores holds great potential to become a valuable alternative to traditional fluorescent emitters in various scientific and technological fields.
References
- 1. researchgate.net [researchgate.net]
- 2. Ring-shaped silafluorene derivatives as efficient solid-state UV-fluorophores: synthesis, characterization, and photoluminescent properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficient blue-emitting silafluorene–fluorene-conjugated copolymers: selective turn-off/turn-on detection of explosives - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. iss.com [iss.com]
- 6. Synthesis and Properties of New Dithienosilole Derivatives as Luminescent Materials [mdpi.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. ema.europa.eu [ema.europa.eu]
- 9. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Follow ICH Q1B for Photostability Testing Using Appropriate Light Sources – StabilityStudies.in [stabilitystudies.in]
Assessing the Reproducibility of Silole Synthesis: A Comparative Guide
An in-depth analysis of synthetic routes to substituted siloles, focusing on reproducibility, yield, and reaction conditions. This guide provides a comparative overview of the established reductive cyclization method and the emerging zirconocene-mediated synthesis for the preparation of 1,1-dimethyl-2,3,4,5-tetraphenylsilole, a widely studied silole derivative.
The synthesis of siloles, silicon-containing analogues of cyclopentadiene, is a topic of significant interest in materials science due to their unique electronic and photophysical properties. However, the practical application of these compounds is often hampered by challenges in their synthesis, including issues with reproducibility and scalability. This guide provides a comparative analysis of two key methods for the synthesis of 1,1-dimethyl-2,3,4,5-tetraphenylsilole, a common benchmark compound in silole chemistry.
Comparative Analysis of Synthetic Methods
The successful synthesis of 1,1-dimethyl-2,3,4,5-tetraphenylsilole has been reported via several routes. Here, we compare the traditional reductive cyclization approach with a more modern zirconocene-mediated methodology. The following table summarizes the key quantitative data for these two synthetic pathways.
| Parameter | Method A: Reductive Cyclization | Method B: Zirconocene-Mediated Synthesis |
| Starting Materials | Diphenylacetylene, Dichlorodimethylsilane, Lithium | Diphenylacetylene, Dichlorodimethylsilane, n-Butyllithium, Zirconocene dichloride |
| Reaction Time | 12-24 hours | 4-6 hours |
| Reaction Temperature | 0 °C to room temperature | -78 °C to room temperature |
| Reported Yield | 60-75% | 80-90% |
| Key Reagents | Lithium metal | n-Butyllithium, Zirconocene dichloride |
| Primary Byproducts | Polysilanes, unreacted starting materials | Zirconium-containing species |
Experimental Protocols
Method A: Reductive Cyclization Synthesis of 1,1-Dimethyl-2,3,4,5-tetraphenylsilole
This method relies on the in-situ formation of 1,4-dilithio-1,2,3,4-tetraphenylbutadiene, which then reacts with dichlorodimethylsilane to form the silole ring.
Materials:
-
Diphenylacetylene (2.0 equivalents)
-
Lithium metal (4.0 equivalents)
-
Dichlorodimethylsilane (1.0 equivalent)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
A flame-dried, three-necked flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet is charged with freshly cut lithium metal and anhydrous diethyl ether.
-
Diphenylacetylene, dissolved in anhydrous diethyl ether, is added dropwise to the lithium dispersion at 0 °C.
-
The reaction mixture is stirred at room temperature for 12-18 hours, during which the formation of a deep red solution of the dilithio intermediate is observed.
-
The reaction mixture is cooled to 0 °C, and a solution of dichlorodimethylsilane in anhydrous diethyl ether is added dropwise.
-
After the addition is complete, the mixture is allowed to warm to room temperature and stirred for an additional 4-6 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Method B: Zirconocene-Mediated Synthesis of 1,1-Dimethyl-2,3,4,5-tetraphenylsilole
This method utilizes a zirconocene complex to mediate the cyclization of diphenylacetylene, followed by transmetalation with dichlorodimethylsilane.
Materials:
-
Zirconocene dichloride (Cp₂ZrCl₂) (1.0 equivalent)
-
n-Butyllithium (2.0 equivalents in hexane)
-
Diphenylacetylene (2.0 equivalents)
-
Dichlorodimethylsilane (1.1 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with zirconocene dichloride and anhydrous THF.
-
The flask is cooled to -78 °C, and n-butyllithium is added dropwise to generate the active zirconocene species.
-
A solution of diphenylacetylene in anhydrous THF is added slowly to the reaction mixture at -78 °C.
-
The mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-3 hours, resulting in the formation of a zirconacyclopentadiene intermediate.
-
The reaction mixture is cooled to 0 °C, and dichlorodimethylsilane is added dropwise.
-
The mixture is stirred at room temperature for 1-2 hours.
-
The reaction is quenched with an aqueous solution of hydrochloric acid (1 M).
-
The product is extracted with diethyl ether, and the combined organic layers are washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The crude product is purified by column chromatography on silica gel.
Visualizing the Synthetic Workflows
The following diagrams illustrate the logical flow of the two synthetic methods described.
Caption: Workflow for the Reductive Cyclization Synthesis.
Caption: Workflow for the Zirconocene-Mediated Synthesis.
A Comparative Analysis of the Photostability of 1H-Silolo[1,2-a]siline Analogs
Abstract: The photostability of photoactive materials is a critical parameter for their application in optoelectronic devices and as fluorescent probes. This guide provides a comparative overview of the photostability of novel 1H-Silolo[1,2-a]siline analogs. While direct comparative studies on a wide range of these specific analogs are emerging, this document establishes a framework for their evaluation. It presents a standardized methodology for assessing photostability, including photodegradation quantum yield determination and spectral analysis. The discussion is supported by illustrative data to guide researchers in this field.
While extensive research has been conducted on the photophysical properties of various silole derivatives, including their high fluorescence quantum yields and applications in optoelectronics, comparative data on the photostability of the specific this compound heterocyclic system is not yet widely published. The following data is presented as a representative example to illustrate how such a comparison would be structured. Researchers are encouraged to apply the experimental protocols outlined in this guide to their specific analogs of interest.
Quantitative Photostability Data
The photostability of two hypothetical this compound analogs, herein designated as Analog A and Analog B , was evaluated under standardized conditions. The key parameters determined were the photodegradation quantum yield (Φdeg) and the half-life (t1/2) upon irradiation with a specific wavelength.
| Parameter | Analog A | Analog B |
| Structure | 1,1-dimethyl-2,3,4,5-tetraphenyl-1H-silolo[1,2-a]siline | 1,1-diethyl-2,3,4,5-tetraphenyl-1H-silolo[1,2-a]siline |
| Solvent | Tetrahydrofuran (THF) | Tetrahydrofuran (THF) |
| Concentration | 1 x 10-5 M | 1 x 10-5 M |
| Irradiation Wavelength (λirr) | 365 nm | 365 nm |
| Photodegradation Quantum Yield (Φdeg) | 1.5 x 10-4 | 3.2 x 10-5 |
| Half-life (t1/2) under constant irradiation | 4.5 hours | 21 hours |
Note: The data presented in this table is illustrative and intended to serve as a template for reporting results from photostability studies.
Experimental Protocols
The following protocols are provided as a standardized methodology for the comparative assessment of the photostability of this compound analogs. These are based on established practices for photostability testing of organic compounds and pharmaceuticals.[1][2]
Sample Preparation
-
Solvent Selection: Choose a photochemically inert solvent in which the analogs are highly soluble and that does not absorb significantly at the irradiation wavelength. Spectroscopic grade tetrahydrofuran (THF) or toluene are common choices.
-
Concentration: Prepare stock solutions of each analog at a concentration of 1 x 10-3 M. From the stock solution, prepare a working solution with an absorbance of approximately 0.1 at the chosen irradiation wavelength to minimize inner filter effects.
-
Control Samples: For each analog being tested, prepare an identical sample that is protected from light (e.g., by wrapping the cuvette in aluminum foil). This "dark control" will be used to correct for any thermal degradation.[2]
Photodegradation Experiment
-
Light Source: A collimated light source with a narrow bandpass filter for the desired irradiation wavelength (e.g., 365 nm) should be used. The light intensity should be stable and uniform across the sample. A xenon lamp with a monochromator is a suitable choice.
-
Actinometry: The photon flux of the light source must be determined using a chemical actinometer to calculate the photodegradation quantum yield. Ferrioxalate actinometry is a common and reliable method.
-
Irradiation Procedure:
-
Place the sample cuvette in a thermostatted holder to maintain a constant temperature.
-
Irradiate the sample for fixed time intervals.
-
At each interval, briefly remove the sample and record its UV-Vis absorption spectrum.
-
Continue the irradiation until a significant portion of the compound has degraded (e.g., >50% decrease in the main absorption band).
-
The dark control sample should be kept under the same conditions (except for light exposure) and its spectrum measured at the beginning and end of the experiment.
-
Data Analysis
-
Monitoring Degradation: The degradation of the analog is monitored by the decrease in its absorbance at its λmax over time.
-
Calculating the Photodegradation Quantum Yield (Φdeg): The photodegradation quantum yield is calculated using the following equation:
Φdeg = (Number of molecules degraded) / (Number of photons absorbed)
The number of molecules degraded can be determined from the change in concentration (calculated from the absorbance using the Beer-Lambert law). The number of photons absorbed is determined from the actinometry measurements.
-
Determining the Half-Life (t1/2): The half-life is the time required for the concentration of the analog to decrease to 50% of its initial value under the specific irradiation conditions. This can be determined by plotting the natural logarithm of the concentration versus time and fitting it to a first-order decay model.
Visualizations
Experimental Workflow for Comparative Photostability Study
Caption: Experimental workflow for the comparative photostability study.
Conceptual Photodegradation Pathway
Caption: A simplified Jablonski diagram illustrating potential photodegradation pathways.
Discussion
The photostability of silole derivatives is influenced by a combination of factors, including the nature of the substituents on the silole ring, the extent of π-conjugation, and the presence of atmospheric oxygen.
-
Substituent Effects: The introduction of bulky substituents at the 2,5-positions of the silole ring can enhance photostability by sterically hindering intermolecular interactions that might lead to photo-oxidation or photodimerization. In our illustrative data, the slightly bulkier ethyl groups in Analog B compared to the methyl groups in Analog A could contribute to its higher photostability.
-
Electronic Properties: The electronic nature of the substituents also plays a crucial role. Electron-donating or electron-withdrawing groups can alter the energy levels of the molecule's frontier orbitals, potentially opening or closing specific degradation pathways.
-
Role of Oxygen: The presence of molecular oxygen can significantly accelerate photodegradation. The excited triplet state of the silole derivative can transfer energy to oxygen, generating highly reactive singlet oxygen, which can then attack the silole ring, leading to its decomposition. Conducting experiments under an inert atmosphere (e.g., argon or nitrogen) can help to elucidate the oxygen-mediated degradation pathways.
-
Fatigue Resistance: For applications in optical memory or photoswitching, fatigue resistance, which is a measure of how many photo-switching cycles a molecule can undergo before degradation, is a key parameter. Silole-containing dithienylethenes have shown robust fatigue resistance, suggesting that the silole moiety can contribute to the overall stability of photoswitchable systems.[3]
Conclusion
The systematic evaluation of the photostability of this compound analogs is essential for their development into robust and reliable materials for various applications. This guide provides a foundational framework for conducting such comparative studies. The presented experimental protocols and data analysis methods offer a standardized approach to generating reproducible and comparable results. Future research should focus on synthesizing a broader range of analogs and systematically investigating the structure-photostability relationships to design next-generation photoactive materials with enhanced durability.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling 1H-Silolo[1,2-a]siline
Disclaimer: No specific safety data sheet (SDS) or comprehensive handling information is publicly available for 1H-Silolo[1,2-a]siline. The following guidance is based on the general properties and hazards of organosilicon compounds, particularly silanes, which can be flammable, reactive, and pose health risks upon exposure. Researchers must exercise extreme caution and perform a thorough risk assessment before handling this substance.
Immediate Safety Considerations
Organosilicon compounds, a broad class that includes silanes, present a range of potential hazards. Many are flammable and can ignite when exposed to heat, sparks, or flames.[1] Some silanes are pyrophoric, meaning they can ignite spontaneously in air.[2][3] Additionally, these compounds can react with water, sometimes violently, to produce flammable or toxic gases.[4]
Potential health effects from exposure to organosilicon compounds include skin, eye, and respiratory irritation.[1] Inhalation of vapors or particles can be harmful, and ingestion should be strictly avoided.[1][5]
Personal Protective Equipment (PPE)
Due to the lack of specific data for this compound, a conservative approach to PPE is essential. The following table summarizes the recommended PPE for handling this and other potentially hazardous organosilicon compounds.
| Body Part | Recommended PPE | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Protects against splashes, vapors, and unexpected reactions. Standard safety glasses are insufficient. |
| Skin (Hands) | Chemical-resistant gloves (e.g., 4H laminate, butyl rubber, or nitrile) | Provides a barrier against direct skin contact. Glove material should be selected based on permeation resistance to similar chemicals.[6] Double gloving is recommended. |
| Skin (Body) | Flame-resistant lab coat | Protects against splashes and potential fire hazards. |
| Respiratory | A properly fitted respirator (e.g., a full-face air-purifying respirator with appropriate cartridges for organic vapors or a self-contained breathing apparatus) | Necessary when working outside of a certified chemical fume hood or in poorly ventilated areas to prevent inhalation of hazardous vapors.[1] |
Operational Plan: Handling and Storage
Handling:
-
All work with this compound must be conducted in a well-ventilated chemical fume hood.[7]
-
Use only spark-proof tools and explosion-proof equipment to minimize ignition sources.[2]
-
Handle the compound with care, pouring slowly to avoid splashes.[1]
-
Keep containers tightly sealed when not in use to prevent exposure to air and moisture.[8]
-
Ground all equipment to prevent static discharge.[2]
Storage:
-
Store in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1]
-
Containers should be tightly sealed and stored upright to prevent leakage.
-
Store separately from oxidizing materials and other incompatible chemicals.
Disposal Plan
-
All waste containing this compound must be treated as hazardous waste.
-
Dispose of the compound and any contaminated materials according to local, state, and federal regulations.[1]
-
Do not mix with other waste streams unless compatibility is known.
-
Empty containers should be handled as hazardous waste, as they may retain residue.
Experimental Workflow
The following diagram outlines the essential steps for the safe handling of this compound in a laboratory setting.
Caption: A flowchart outlining the key procedural steps for the safe laboratory handling of this compound.
References
- 1. Precautions For Safe Use Of Organosilicon - Sylicglobal Textile Auxiliares Supplier [sylicglobal.com]
- 2. louisville.edu [louisville.edu]
- 3. sesha.org [sesha.org]
- 4. louisville.edu [louisville.edu]
- 5. alsafetydatasheets.com [alsafetydatasheets.com]
- 6. researchgate.net [researchgate.net]
- 7. faculty.washington.edu [faculty.washington.edu]
- 8. What precautions should be taken when storing silane coupling agents? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
